Manganese(2+);sulfide
Description
Polymorphism of Manganese(II) Sulfide (B99878): Alabandite (α-MnS, Rock-Salt), Rambergite (γ-MnS, Wurtzite), and Browneite (β-MnS, Zincblende)
Manganese(II) sulfide crystallizes in three main polymorphic forms, each with a distinct crystal structure. chemicalbook.comresearchgate.netbeilstein-journals.org
Alabandite (α-MnS): This is the most common and thermodynamically stable form of MnS. beilstein-journals.orgoaepublish.comacs.org It possesses a cubic rock-salt crystal structure, analogous to sodium chloride, where the manganese and sulfur atoms occupy octahedral coordination sites. chemicalbook.combeilstein-journals.org Naturally occurring alabandite is a widespread manganese ore and has been known since the 19th century. chemicalbook.commindat.org
Rambergite (γ-MnS): This polymorph crystallizes in the hexagonal wurtzite structure. chemicalbook.combeilstein-journals.org In this arrangement, both manganese and sulfur atoms are tetrahedrally coordinated. beilstein-journals.org Rambergite is a metastable form of MnS and was first discovered in Sweden in 1996. chemicalbook.combeilstein-journals.orgunige.ch
Browneite (β-MnS): The third polymorph, browneite, adopts the cubic zincblende (or sphalerite) structure, where the atoms are also tetrahedrally coordinated. chemicalbook.comcaltech.edu Like rambergite, browneite is a metastable phase. oaepublish.comcaltech.edu Its discovery is more recent, having been identified in a meteorite in Poland in 2012. chemicalbook.comcaltech.edu
The key structural details of these polymorphs are summarized in the table below.
| Property | Alabandite (α-MnS) | Rambergite (γ-MnS) | Browneite (β-MnS) |
| Crystal System | Cubic (Isometric) | Hexagonal | Cubic (Isometric) |
| Crystal Structure | Rock-Salt | Wurtzite | Zincblende (Sphalerite) |
| Space Group | Fm-3m | P63mc | F-43m |
| Coordination | Octahedral (6:6) | Tetrahedral (4:4) | Tetrahedral (4:4) |
| Natural Occurrence | Widespread manganese ore | Discovered in Sweden (1996) | Found in a meteorite (2012) |
| Thermodynamic Stability | Stable | Metastable | Metastable |
Interconversion and Thermodynamic Stability of Manganese(II) Sulfide Polymorphs
The different polymorphs of MnS can be interconverted under specific conditions, a process governed by their relative thermodynamic stabilities. oaepublish.comresearchgate.net
α-MnS is the thermodynamically most stable phase under ambient conditions. beilstein-journals.orgoaepublish.com The metastable polymorphs, γ-MnS and β-MnS, can transform into the more stable α-MnS phase upon heating. oaepublish.comresearchgate.net This irreversible transformation typically occurs at temperatures ranging from 100 to 400 °C. researchgate.net High pressure can also induce the conversion of the metastable forms to the stable α-phase. oaepublish.com
The initial precipitation of MnS from an aqueous solution at ambient temperature often results in a nanocrystalline mixture of the metastable γ-MnS and β-MnS phases. acs.org Subsequent aging at elevated temperatures can lead to the formation of pure, highly crystalline phases. For instance, aging the initial precipitate at temperatures as low as 150 °C for three days can yield pure γ-MnS. acs.org To obtain pure α-MnS, higher temperatures, in excess of approximately 200 °C for three days, are required. acs.org
The synthesis of specific polymorphs can be controlled by various factors, including temperature, pressure, and the choice of precursors and solvents. cambridge.orgrsc.orgnanoge.org For example, solvothermal synthesis methods have been developed to selectively produce nanoscale β- and γ-MnS, where the high surface energy of the nanoparticles can favor the formation of these metastable phases. cambridge.org
The relative stability of the polymorphs is a critical factor in materials synthesis, as it dictates the accessible crystal structures and, consequently, the material's properties. chemrxiv.orgnih.govresearchgate.netmdpi.comiupac.org
Role of Manganese(II) Sulfide in Advanced Semiconductor Science Research
Manganese(II) sulfide is a p-type semiconductor with a wide bandgap, typically around 3 eV, which makes it a material of interest for various semiconductor applications. chemicalbook.comresearchgate.net Its polymorphic nature allows for the tuning of its electronic and optical properties, opening up avenues for advanced research.
Nanosized MnS, in its various polymorphic forms, is being explored for applications in short-wavelength optoelectronics, as a photoluminescent component, and in the development of photoreduction catalysts. chemicalbook.com The ability to control the crystal phase at the nanoscale is crucial for tailoring the material's performance in these applications. researchgate.net For example, the layered structure of the hexagonal γ-MnS polymorph is considered advantageous for applications such as electrode materials in lithium-ion batteries and supercapacitors due to the ease of ion insertion and exchange. oaepublish.comresearchgate.net
Furthermore, α-MnS has been investigated as a p-type two-dimensional (2D) material, a class of materials that is in high demand for constructing atomically thin p-n junctions. acs.org The controlled synthesis of ultrathin α-MnS nanosheets via chemical vapor deposition has demonstrated promising p-type transport behavior with high on/off ratios, highlighting its potential in next-generation electronics and optoelectronics. acs.org The compound is also used in solar cells as a window or buffer layer. pveducation.org
The unique combination of semiconducting and magnetic properties in MnS also makes it a dilute magnetic semiconductor, with potential applications in spintronics. researchgate.net
Structure
2D Structure
Properties
CAS No. |
12687-82-0 |
|---|---|
Molecular Formula |
MnS |
Molecular Weight |
87.01 g/mol |
IUPAC Name |
manganese(2+);sulfide |
InChI |
InChI=1S/Mn.S/q+2;-2 |
InChI Key |
VCTOKJRTAUILIH-UHFFFAOYSA-N |
SMILES |
[S-2].[Mn+2] |
Canonical SMILES |
[S-2].[Mn+2] |
Related CAS |
18820-29-6 (Parent) |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Manganese Ii Sulfide Nanostructures and Thin Films
Solution-Phase Synthesis Techniques
Solution-phase synthesis techniques offer a versatile and scalable approach to producing a wide array of MnS nanostructures with tailored properties. These methods involve the chemical reaction of precursors in a liquid medium, allowing for fine control over reaction parameters.
Solvothermal and Hydrothermal Approaches: Control of Polymorphism, Size, and Morphology
Solvothermal and hydrothermal methods, which are carried out in sealed vessels (autoclaves) under elevated temperature and pressure, are powerful techniques for synthesizing crystalline MnS nanostructures with diverse morphologies and controlled polymorphism. cambridge.orgrsc.org The choice of solvent, sulfur source, temperature, and surfactants plays a crucial role in determining the final product characteristics. beilstein-journals.orgcambridge.org
Polymorphism Control: The crystalline phase of MnS can be selectively controlled by carefully choosing the reaction solvent. For instance, using water as a solvent in a hydrothermal reaction between manganese(II) chloride and thiourea (B124793) at 190 °C yields α-MnS nanocrystals, while employing benzene (B151609) as the solvent under similar conditions produces γ-MnS rods. beilstein-journals.org The polarity of the solvent is a key factor; metastable phases like β-MnS and γ-MnS can be obtained in solvents with low polarity such as tetrahydrofuran (B95107) and benzene, whereas in more polar solvents like water and ethylenediamine, the stable α-MnS phase is favored. acs.org Surfactants also exert significant control over polymorphism. The use of a single surfactant like a carboxylic acid, alcohol, thiol, or amine typically results in the formation of α-MnS nanocrystals. nih.gov Conversely, a mixture of a long-chain carboxylic acid and an amine (in a 1:2 ratio) promotes the formation of γ-MnS nanocrystals. beilstein-journals.orgnih.gov
Size and Morphology Control: The morphology of MnS nanostructures can be precisely engineered by adjusting the synthesis parameters. For example, hollow γ-MnS spheres can be synthesized using L-cysteine as the sulfur source in ethylene (B1197577) glycol. cambridge.org By introducing deionized water into the ethylene glycol solvent, the morphology can be tuned to hierarchical flower-like γ-MnS structures. cambridge.orgresearchgate.net Further changing the solvent to a mixture of diethylene glycol and deionized water can lead to the formation of γ-MnS tubes. cambridge.org In a different approach, monodisperse α-MnS nanoparticles with an average diameter of 17 nm have been successfully synthesized using thioacetamide (B46855) as the sulfur source and oleylamine (B85491) as the solvent. cambridge.orgresearchgate.net The concentration of reactants also influences morphology; for instance, at high sulfur concentrations, α-MnS hexagons are formed, while low sulfur concentrations favor the growth of γ-MnS rods. beilstein-journals.org
| Parameter | Variation | Resulting Phase/Morphology | Reference |
|---|---|---|---|
| Solvent | Water | α-MnS nanocrystals (30 nm) | beilstein-journals.org |
| Solvent | Benzene | γ-MnS rods (40-100 nm diameter, 250-700 nm length) | beilstein-journals.org |
| Surfactant | Single (e.g., carboxylic acid, amine) | α-MnS nanocrystals | nih.gov |
| Surfactant | 1:2 mixture of carboxylic acid and amine | γ-MnS nanocrystals | beilstein-journals.orgnih.gov |
| Sulfur Source/Solvent | L-cysteine in ethylene glycol | Hollow γ-MnS spheres | cambridge.org |
| Sulfur Source/Solvent | L-cysteine in ethylene glycol/water | Hierarchical flower-like γ-MnS | cambridge.orgresearchgate.net |
| Sulfur Source/Solvent | Thioacetamide in oleylamine | Monodisperse α-MnS nanoparticles (17 nm) | cambridge.orgresearchgate.net |
Chemical Bath Deposition (CBD) for Thin Films
Chemical bath deposition (CBD) is an economical and straightforward method for depositing thin films of MnS onto various substrates. scilit.comnih.gov This technique involves the controlled precipitation of the desired material from a solution containing the constituent ions. The synthesis of various phases of MnS, including the metastable γ-MnS and β-MnS, has been achieved using CBD, resulting in morphologies such as hexagons, spheres, cubes, and flowers. naturalspublishing.com
In a typical CBD process for MnS, a manganese salt such as manganese(II) acetate (B1210297) tetrahydrate is used as the manganese source. naturalspublishing.com The deposition parameters, including the pH of the bath and the temperature, significantly influence the properties of the resulting films. For instance, thicker films (around 0.9 µm) can be obtained at a pH of 7.9. naturalspublishing.com The optical properties of the films, such as their band gap, are also affected by the deposition conditions. For example, MnS films prepared from manganese(II) acetate tetrahydrate at 60 °C exhibit a band gap of 3.1 eV. naturalspublishing.com
Successive Ionic Layer Adsorption and Reaction (SILAR) Method
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is another cost-effective and simple technique for depositing thin films of MnS. capes.gov.brdntb.gov.ua This method involves the sequential immersion of a substrate into solutions containing the cationic (manganese) and anionic (sulfide) precursors, with a rinsing step in between to remove excess ions. mdpi.com
For the deposition of MnS thin films, manganese acetate and sodium sulfide (B99878) can be used as the manganese and sulfide ion sources, respectively. capes.gov.br The as-deposited films are often amorphous. capes.gov.br A notable characteristic of MnS films prepared by SILAR is that their optical band gap can be dependent on the film's thickness, with the band gap increasing as the thickness increases. capes.gov.brresearchgate.net The use of surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and cetyl trimethyl ammonium (B1175870) bromide (CTAB), can enhance the deposition process by improving the wettability of the substrate surface and increasing the loading of the active material. mdpi.com
| Method | Description | Typical Precursors | Key Features | References |
|---|---|---|---|---|
| Chemical Bath Deposition (CBD) | Controlled precipitation from a solution containing constituent ions. | Manganese(II) acetate tetrahydrate | Economical, various morphologies (hexagons, spheres, cubes), pH and temperature dependent. | scilit.comnih.govnaturalspublishing.com |
| Successive Ionic Layer Adsorption and Reaction (SILAR) | Sequential immersion in cationic and anionic precursor solutions with rinsing. | Manganese acetate, Sodium sulfide | Simple, cost-effective, often produces amorphous films, thickness-dependent optical band gap. | capes.gov.brmdpi.comresearchgate.net |
Single-Source Precursor Routes: Dithiocarbamate (B8719985) and Alkylxanthate Complexes
The use of single-source precursors (SSPs), which are molecular compounds containing preformed metal-sulfur bonds, offers a high degree of control over the stoichiometry of the resulting MnS nanocrystals. acs.org Dithiocarbamate and alkylxanthate complexes of manganese are prominent examples of SSPs used in the synthesis of MnS. acs.orgacs.org
Dithiocarbamate Complexes: Manganese dithiocarbamate complexes, such as manganese N,N'-diethyl dithiocarbamate (Mn-DDTC), can be decomposed under solvothermal conditions to produce phase-pure α-MnS. researchgate.net The use of a single-source precursor like Mn-DDTC is crucial for obtaining the pure rock-salt structure under relatively mild conditions (90–120°C). researchgate.net The choice of the dispersion medium and the specific dithiocarbamate precursor can also influence the crystal phase of the resulting MnS nanoparticles, allowing for the synthesis of both α-MnS and γ-MnS. researchgate.net The synthesis of these complexes is typically performed under inert conditions to prevent the oxidation of Mn(II). mdpi.com
Alkylxanthate Complexes: Manganese(II) alkylxanthate complexes, stabilized by ligands like tetramethylethylenediamine (TMEDA), serve as effective molecular precursors for MnS. acs.orgnih.gov These complexes can be used in various synthesis methods, including hot injection and solventless thermolysis. acs.orgnih.gov In the hot-injection method, the manganese alkylxanthate is injected into a hot coordinating solvent like oleylamine, leading to the formation of oleylamine-capped α-MnS nanocrystals. acs.orgnih.gov Solventless thermolysis, on the other hand, involves heating the precursor in a furnace under an inert atmosphere to produce free-standing MnS powders. acs.org
Proficient One-Step Heat-Up Synthesis of Quantum Dots
The one-step heat-up synthesis is an efficient, non-injection method for producing MnS quantum dots (QDs). sigmaaldrich.com This approach involves heating the precursors in the presence of a ligand in a single pot, which simplifies the synthesis process. nih.govdntb.gov.uaresearchgate.net By using multiple molecular precursors in this heat-up approach, γ-MnS nanoparticles with a hexagonal wurtzite structure can be grown. nih.govdntb.gov.uaresearchgate.net This method allows for the production of nanocrystals with a narrow size distribution and well-defined structures, which are crucial for applications in energy devices. nih.gov The resulting MnS QDs can exhibit absorption wavelengths in the range of 359–420 nm and band-gap energies between 3.78–4.0 eV. nih.govdntb.gov.uaresearchgate.net
Wet Chemical Routes for Nanoparticle Fabrication
Wet chemical synthesis encompasses a variety of solution-based methods for producing nanoparticles at or near room temperature. These routes are often simple and scalable. For instance, MnS nanoparticles can be synthesized at room temperature by reacting a manganese source with a sulfur source in an aqueous solution. researchgate.net While the provided search results primarily focus on SnS2 nanoparticles via wet chemical methods, the principles can be extended to the synthesis of MnS. These methods typically involve the use of precursors like metal chlorides and a sulfur source such as thioacetamide. researchgate.net The resulting nanoparticles can be characterized for their structure, size, and optical properties. In a related approach for manganese oxides, a one-step wet-chemical method using protein-directed synthesis has been employed to create 2D MnO2 nanosheets, where the size and thickness can be controlled by the protein dosage. nih.govnih.gov
Vapor-Phase and Other Deposition Techniques
Advanced synthesis of manganese(II) sulfide (MnS) extends beyond solution-based methods to include various deposition techniques that offer precise control over film thickness, purity, and morphology. These methods are particularly crucial for integrating MnS into electronic and optoelectronic devices.
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity thin films and nanostructured coatings. researchgate.net The process involves the decomposition of volatile and thermally unstable precursor compounds onto a heated substrate. researchgate.net This method is particularly well-suited for inducing the spatially anisotropic growth required for one-dimensional (1D) nanostructures. researchgate.net Consequently, CVD is a common method for synthesizing 1D MnS nanosystems, such as nanowires, which exhibit a high aspect ratio. researchgate.net The high-quality films produced by CVD are valuable in applications like semiconductor deposition, wear protection, decorative coatings, and displays. sputtertargets.netsamaterials.com High-purity MnS evaporation materials are essential in these deposition processes to ensure the quality of the resulting film. sputtertargets.netsamaterials.com
Electrodeposition for Thin Films
Electrodeposition is a scalable and cost-effective method for fabricating uniform thin films, even on substrates with complex geometries. nih.gov This technique is advantageous as it often does not require polymer binders or conductive additives, which simplifies the study of the material's intrinsic properties. nih.gov The process can be used for both anodic and cathodic deposition of sulfide-containing thin films. siu.edu In a typical setup, a working electrode is polarized at a specific potential within an aqueous bath containing the necessary precursors. nih.gov
For instance, while not exclusively for MnS, the general principles of electrodepositing sulfide films have been well-documented. Studies on tin selenide (B1212193) (SnSe) thin films show that stoichiometric films can be obtained by carefully controlling the deposition potential. researchgate.net The morphology of electrodeposited films can be tuned by changing the deposition potential, leading to structures ranging from spherical grains to platelet-like particles. researchgate.net The growth of these films often proceeds via nucleation, followed by the growth of a layer and the subsequent formation of particles on the overlayer. researchgate.net This technique provides a pathway for creating binder-free composites, which are of interest for various electrochemical applications. nih.gov
Spray Pyrolysis Technique for Thin Films
The spray pyrolysis technique is a simple and low-cost method for depositing thin films over large areas, making it suitable for industrial applications. researchgate.netresearchgate.net In this process, a precursor solution is atomized and sprayed onto a heated substrate, where the precursors decompose and react to form the desired material. researchgate.netnaturalspublishing.com
For MnS thin films, a precursor solution can be prepared using manganese and sulfur sources, such as manganese chloride (MnCl₂) and thiourea (SC(NH₂)₂), dissolved in distilled water. researchgate.net The films are deposited by spraying this solution onto a glass substrate heated to a specific temperature, for example, 220 °C. researchgate.net The as-deposited MnS films are often amorphous and require an annealing step to achieve a crystalline phase. researchgate.net These films are typically transparent, adherent, and homogeneous. researchgate.net
The optical properties of spray-pyrolyzed MnS films are dependent on their thickness; the optical band gap has been observed to decrease from 3.21 eV to 3.1 eV as the film thickness increases. researchgate.net The nature of the absorption spectrum indicates that MnS is a direct band gap material. researchgate.net
Doctor Blade Route for Thick Films
The doctor blade method is a straightforward technique used to spread a paste or slurry uniformly over a substrate to create a thick film. nih.govyoutube.com This method is particularly useful for producing thick films of MnS from molecular precursors like manganese alkylxanthates. nih.gov
The process begins with the preparation of a slurry by mixing the precursor powder, for instance, a manganese(II) xanthate complex, with a solvent such as tetrahydrofuran (THF). nih.gov This slurry is then pasted onto a clean substrate. nih.gov A doctor blade, typically made of stainless steel, is used to distribute the slurry evenly across the substrate, forming a wet film of a determined thickness. nih.govyoutube.com After deposition, the film is subjected to a thermal treatment, or thermolysis, to decompose the precursor and form the final MnS film. nih.gov For example, films have been successfully formed by heating them in a furnace at 350 °C for one hour under an argon atmosphere. nih.gov
This technique has been used to produce thick films of cubic α-MnS, with the molecular structure of the precursor influencing the nucleation and growth of the film. nih.gov X-ray diffraction patterns of these films have shown a preferred growth orientation along the (200) and (220) planes. nih.gov The crystallite size in the films can be controlled, with sizes ranging from 13.4 nm to 20.8 nm depending on the specific alkylxanthate precursor used. nih.gov
| Precursor Complex | Resulting Phase | Heating Temperature | Crystallite Size (nm) | Preferred Growth Planes |
|---|---|---|---|---|
| [Mn(S₂COMe)₂(TMEDA)] | α-MnS (cubic) | 350 °C | 20.8 | (200), (220) |
| [Mn(S₂COEt)₂(TMEDA)] | α-MnS (cubic) | 350 °C | 14.2 | (200), (220) |
| [Mn(S₂COⁿPr)₂(TMEDA)] | α-MnS (cubic) | 350 °C | 13.4 | (200), (220) |
| [Mn(S₂COⁿBu)₂(TMEDA)] | α-MnS (cubic) | 350 °C | 17.6 | (200), (220) |
| [Mn(S₂COⁿPent)₂(TMEDA)] | α-MnS (cubic) | 350 °C | 16.5 | (200), (220) |
| [Mn(S₂COⁿHex)₂(TMEDA)] | α-MnS (cubic) | 350 °C | 16.5 | (200), (220) |
Morphology and Dimensionality Control in Manganese(II) Sulfide Nanostructures: Nanowires, Nanodiscs, Nanorods, Nanospheres, Nanocubes, Quantum Dots
The functional properties of manganese(II) sulfide are intrinsically linked to its size, shape, and dimensionality. researchgate.netopenresearchlibrary.org Consequently, significant research has focused on controlling the morphology of MnS nanostructures, leading to the synthesis of diverse forms including nanowires, nanodiscs, nanorods, nanospheres, nanocubes, and quantum dots. researchgate.netrsc.orgresearchgate.net
| Morphology | Synthesis Method | Key Parameters & Precursors | Resulting Phase |
|---|---|---|---|
| Nanowires | Chemical Vapor Deposition (CVD) | Decomposition of volatile precursors | γ-MnS |
| Nanowires/Multipodes | Solvothermal | Manganese bis(N,N-diethylcarbamate) in hexadecylamine (B48584) at 120°C | γ-MnS |
| Nanorods (Tetrapod) | Hydrothermal | Template-free process | γ-MnS |
| Nanospheres (Hollow Spindle-like) | Hydrothermal | Template-free process, L-cysteine as sulfur source, ethylene glycol as solvent | γ-MnS |
| Nanocubes | Hot Injection / Solvothermal | MnCl₂ and thioacetamide in oleylamine; size controlled by reaction time | α-MnS |
| Nanocubes | Solvothermal | Manganese bis(N,N-diethylcarbamate) in hexadecylamine at 250°C | α-MnS |
| Quantum Dots / Nanocrystals | Hot Injection | Manganese oleate (B1233923) and sulfur powder in 1-octadecene; size controlled by temperature (300-320°C) | α-MnS |
| Nanodiscs (Heterostructures) | Cation Exchange | Growth of γ-MnS on Cu₁.₉₄S nanodisk templates | γ-MnS |
Nanowires: One-dimensional structures like nanowires, which have a high aspect ratio, are often synthesized using techniques that provide an anisotropic growth environment, such as Chemical Vapor Deposition (CVD). researchgate.net Solvothermal methods have also been successful; for instance, γ-MnS nanowires and multipods were formed by controlling the reaction temperature at 120°C using a single-source precursor.
Nanorods: Nanorods, which typically have a lower aspect ratio than nanowires, can be produced via hydrothermal processes. researchgate.netrsc.org Monodispersed tetrapod nanorod (TP-NR) MnS nanocrystals have been synthesized through a facile, template-free hydrothermal method. rsc.orgresearchgate.net
Nanospheres: Hollow nanostructures are of particular interest due to their high surface area. Hollow spindle-like nanospheres (HS-NS) of MnS have been obtained using a template-free hydrothermal process. rsc.orgresearchgate.net In another example, hollow γ-MnS spheres with an outer radius of approximately 2.0 µm were synthesized solvothermally at 220 °C using L-cysteine as the sulfur source and ethylene glycol as the solvent. cambridge.org
Nanocubes: The synthesis of α-MnS nanocubes can be achieved through solvothermal methods. researchgate.net By heating a mixture of manganese(II) chloride and thioacetamide in an oleic acid/oleylamine mixture, monodisperse α-MnS nanocubes were synthesized. researchgate.net In this system, size control from 14 nm to 39 nm was achieved by varying the reaction time. researchgate.net Another route involves the thermal decomposition of a single-source precursor at 250°C.
Quantum Dots (Nanocrystals): MnS nanocrystals, which fall into the quantum dot size regime when small enough (<10 nm), can be synthesized with high monodispersity. researchgate.net For example, α-MnS nanocrystals with controlled sizes (e.g., 14 nm, 21 nm, 30 nm) have been prepared via a solvothermal method using manganese oleate as the metal precursor and sulfur powder in 1-octadecene. researchgate.net The size is controlled by adjusting the reaction temperature and time. researchgate.net
Nanodiscs: The synthesis of MnS nanodiscs can be achieved through templating methods. Research has shown the growth of γ-MnS nanocylinders on the surface of Cu₁.₉₄S nanodisks. researchgate.net This growth is proposed to occur via a cation exchange mechanism, favored by the compatible crystal lattices of the two materials. researchgate.net
Investigation of Growth Mechanisms and Reaction Kinetics in Manganese(II) Sulfide Synthesis
Understanding the fundamental growth mechanisms and reaction kinetics is critical for the rational design and synthesis of MnS nanostructures with desired properties. researchgate.netopenresearchlibrary.org Studies have focused on elucidating the pathways of crystal formation and the rates at which these reactions occur. acs.org
Growth Mechanisms: Several mechanisms have been proposed for the formation of different MnS morphologies.
Oriented Aggregation: The formation of α-MnS nanocubes has been proposed to occur via the oriented aggregation of very small, primary spherical nanocrystals. researchgate.net These initial particles aggregate in a crystallographically aligned manner, followed by an intra-particle ripening process that fuses them into a single, larger nanocrystal. researchgate.net
Ostwald Ripening: This mechanism, where larger particles grow at the expense of smaller, less stable ones, is often invoked in the formation of hollow structures. For instance, the synthesis of hollow γ-MnS spheres has been explained through an Ostwald ripening process. cambridge.org
Kirkendall Effect: The formation of hollow interiors can also be explained by the Kirkendall effect, which involves the difference in diffusion rates between two species (e.g., an outward-diffusing core material and an inward-diffusing shell material). This has been suggested as a potential mechanism in the formation of hollow MnS nanospheres. researchgate.net
Cation Exchange: In heterostructured systems, cation exchange is a key mechanism. The growth of γ-MnS on Cu₁.₉₄S nanodisks is believed to be initiated by the exchange of Cu⁺ ions with Mn²⁺ ions, which is facilitated by the shared hexagonal close-packed lattice of sulfide anions in both crystals. researchgate.net
Reaction Kinetics: The kinetics of the sulfidation of manganese sources provide insight into the rate-controlling steps of MnS formation. Thermogravimetric analysis has been used to study the reaction between manganese-based sorbents and hydrogen sulfide (H₂S) at high temperatures. acs.org
The shrinking core model is often used to describe these gas-solid reactions. acs.org This model suggests that the reaction proceeds in stages, which can be controlled by different factors.
Chemical Reaction Control: In the initial stage, the rate is often limited by the intrinsic speed of the chemical reaction at the surface of the particle.
Diffusion Control: As a product layer (e.g., MnS) forms, the reaction rate becomes limited by the diffusion of the gaseous reactant (H₂S) through this layer to reach the unreacted core. acs.org
Kinetic studies on the sulfidation of a Mn/Al₂O₃ sorbent determined that the process is mainly dominated by diffusion. acs.org The reaction between hydrogen sulfide and manganese dioxide (δ-MnO₂) is considered a very fast abiotic process for forming sulfur species, suggesting the initial reaction is rapid. researchgate.net The proposed first step is a two-electron transfer from hydrogen sulfide to the manganese dioxide. researchgate.net
| Process Stage | Controlling Factor | Reaction Order | Activation Energy (kJ/mol) | Pre-exponential Factor |
|---|---|---|---|---|
| Initial Sulfidation | Chemical Reaction | 1 | 37.42 | 4.16 × 10⁻² m/s |
| Later Sulfidation | Diffusion | N/A | 57.23 | 6.41 × 10⁻⁵ m²/s |
Comprehensive Structural and Morphological Characterization
X-ray Diffraction (XRD) and Rietveld Analysis for Phase Identification, Crystallinity, and Lattice Parameters
X-ray diffraction (XRD) is a fundamental technique for the characterization of crystalline materials like manganese sulfide (B99878). It provides information on the phase composition, crystal structure, and crystallinity of the sample. MnS is known to exist in three primary polymorphic forms: the stable cubic rock-salt α-phase, the metastable cubic zinc-blende β-phase, and the metastable hexagonal wurtzite γ-phase. researchgate.netchemicalbook.comresearchgate.net
XRD patterns of MnS exhibit distinct diffraction peaks corresponding to specific crystallographic planes. For instance, α-MnS typically shows characteristic peaks for the (111), (200), (220), (311), (222), and (400) planes of its cubic crystal structure. acs.org Similarly, the hexagonal γ-MnS phase is identified by peaks corresponding to the (100), (002), (101), (110), (103), and (112) planes. cambridge.org The presence of sharp and well-defined peaks in the XRD pattern indicates good crystallinity. cambridge.org
Rietveld refinement is a powerful method used in conjunction with XRD to refine the crystal structure parameters of a material. iosrjournals.orgx-mol.com This analysis allows for the precise determination of lattice parameters, atomic positions, and phase fractions in multiphase samples. x-mol.comresearchgate.net For example, Rietveld analysis has been successfully used to determine the lattice parameters of α-MnS, confirming its cubic structure with a space group of Fm-3m. iosrjournals.org In biphasic samples containing both cubic and hexagonal MnS, Rietveld analysis can quantify the percentage of each phase present. x-mol.com
Table 1: Representative XRD Data for Manganese Sulfide Polymorphs
| Phase | Crystal System | Space Group | JCPDS Card No. |
| α-MnS | Cubic | Fm-3m | 06-0518 |
| β-MnS | Cubic | F-43m | 40-1288 |
| γ-MnS | Hexagonal | P63mc | 40-1289 |
Electron Microscopy Techniques
Electron microscopy techniques offer high-resolution imaging capabilities to investigate the morphology, particle size, and crystal structure of manganese sulfide at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are extensively used to study the surface morphology and particle size distribution of MnS. researchgate.neticm.edu.pl These techniques have revealed a wide variety of morphologies for MnS, including nanoparticles, nanorods, hollow spheres, and flocculent structures. cambridge.orgrsc.org For instance, SEM images have shown MnS thin films with mostly spherical morphological features. icm.edu.pl FESEM analysis has been employed to observe the spherical morphology of α-MnS nanoparticles. researchgate.net The particle size distribution can also be determined from SEM and FESEM images, providing valuable information for understanding the material's properties. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visualization of the crystal lattice of MnS nanocrystals. epa.govnih.gov HRTEM images can reveal lattice fringes, which are the visual representation of the crystallographic planes. The spacing between these fringes can be measured and correlated with the d-spacing values obtained from XRD to confirm the crystal phase. For example, HRTEM images of α-MnS have shown lattice fringes with a spacing of 0.258 nm, corresponding to the {200} planes. researchgate.net Similarly, γ-MnS has exhibited lattice fringes of 0.347 nm, corresponding to the {100} planes. researchgate.net
Selected-Area Electron Diffraction (SAED) is often used in conjunction with TEM and HRTEM to determine the crystal structure of the material. nih.govscientific.net The SAED pattern consists of a series of spots or rings, which are characteristic of the crystal structure. A pattern of sharp, distinct spots indicates a single-crystal nature, while a ring pattern is indicative of a polycrystalline material. researchgate.netscientific.net SAED patterns have been instrumental in confirming the wurtzite structure of γ-MnS and the polycrystalline nature of some MnS nanoparticles. researchgate.netnih.gov
Scanning Transmission Electron Microscopy (STEM) combined with elemental mapping techniques, such as Energy Dispersive X-ray Spectroscopy (EDX), provides detailed information about the compositional homogeneity of MnS and the structure of heterostructures. researchgate.net Elemental mapping can confirm the uniform distribution of manganese and sulfur throughout the material. chinesechemsoc.org In the case of heterostructures, where MnS is combined with other materials, STEM and elemental mapping can elucidate the spatial arrangement of the different components and the nature of the interface between them. acs.orgrsc.org This is crucial for understanding the properties of composite materials. For example, in heterostructures of copper sulfide and manganese sulfide, STEM and elemental mapping have been used to characterize the complex chestnut-like shapes and the interface between the two sulfide materials. researchgate.net
Crystal Lattice Parameters and Atomic Occupancy Analysis
The crystal lattice parameters of manganese sulfide vary depending on its polymorphic form. These parameters, which define the size and shape of the unit cell, are precisely determined using techniques like XRD with Rietveld refinement. iosrjournals.org
α-MnS (Rock Salt): This stable phase has a cubic structure where manganese cations occupy all the octahedral sites within an expanded face-centered cubic (fcc) lattice of sulfide anions. chemicalbook.comresearchgate.net The lattice parameter 'a' for α-MnS is typically around 5.224 Å. iosrjournals.org
β-MnS (Zincblende): This metastable form also has a cubic structure with an fcc lattice of sulfide anions, but in this case, the manganese cations occupy half of the tetrahedral sites. chemicalbook.comresearchgate.net
γ-MnS (Wurtzite): This metastable phase possesses a hexagonal structure based on a hexagonal close-packed (hcp) lattice of sulfide anions, with manganese cations occupying half of the tetrahedral sites. chemicalbook.com The lattice parameters for γ-MnS are approximately a = 3.987 Å and c = 6.438 Å. aip.org
Table 2: Crystal Lattice Parameters of Manganese Sulfide Polymorphs
| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| α-MnS | Cubic | Fm-3m | a = 5.224 | iosrjournals.org |
| α-MnS | Cubic | Fm-3m | a = 5.212 | aip.org |
| γ-MnS | Hexagonal | P63mc | a = 3.987, c = 6.438 | aip.org |
| γ-MnS | Hexagonal | P63mc | a = 3.98, c = 6.43 | researchgate.net |
Crystallite Size and Microstrain Determination (e.g., Scherrer's Equation, Williamson-Hall Plot)
The crystallite size and microstrain within the manganese sulfide lattice are important parameters that can influence its properties. These are often determined from the broadening of XRD peaks.
The Scherrer equation is a widely used method to estimate the average crystallite size from the full width at half maximum (FWHM) of a diffraction peak. icm.edu.plscientific.net This method assumes that the broadening is solely due to the small size of the crystallites. Crystallite sizes for MnS have been calculated using the Scherrer equation and found to be in the nanometer range, for example, around 34 nm for thin films and as small as 6.81 nm for nanoparticles. icm.edu.plscientific.net
The Williamson-Hall (W-H) plot is a more advanced method that separates the contributions of crystallite size and microstrain to the peak broadening. iosrjournals.org Microstrain refers to the lattice strain, which can arise from defects and dislocations within the crystal structure. The W-H plot allows for a more accurate determination of both the crystallite size and the amount of strain. For instance, in a study of α-MnS nanoparticles, the average crystallite size and lattice strain were determined to be 77.76 nm and 8.49×10⁻³, respectively, using the W-H plot. iosrjournals.org
Table 3: Exemplary Crystallite Size and Microstrain Data for Manganese Sulfide
| Sample | Method | Crystallite Size (nm) | Microstrain | Reference |
| MnS Thin Film | Scherrer's Equation | ~34 | - | icm.edu.pl |
| MnS Nanoparticles | Scherrer's Equation | 6.81 | - | scientific.net |
| MnS Nanoparticles | Williamson-Hall Plot | 5.27 | - | scientific.net |
| α-MnS Nanoparticles | Scherrer's Equation | 44.9 | - | iosrjournals.org |
| α-MnS Nanoparticles | Williamson-Hall Plot | 77.76 | 8.49 x 10⁻³ | iosrjournals.org |
| Undoped MnS Thin Film | Scherrer's Formula | 30.28 | 3.418 x 10⁻³ | scientific.net |
| 4% Fe-doped MnS Thin Film | Scherrer's Formula | 24.02 | 4.65 x 10⁻³ | scientific.net |
Advanced Spectroscopic Investigations of Manganese Ii Sulfide
Vibrational Spectroscopy
Vibrational spectroscopy provides insights into the bonding and structural arrangement of atoms within a material. For manganese(II) sulfide (B99878), Raman and infrared spectroscopy are powerful tools to study its lattice dynamics and the nature of its chemical bonds.
Raman Spectroscopy: Phonon Modes and Lattice Dynamics
Raman spectroscopy is a non-destructive technique that probes the vibrational modes (phonons) of a material. In MnS, Raman spectra reveal distinct peaks corresponding to specific phonon vibrations, which are sensitive to the crystal structure and local environment. For instance, the Raman spectrum of α-MnS (the most stable, rock-salt cubic phase) shows a prominent peak around 635 cm⁻¹, which is attributed to the Mn-S bond. researchgate.net Another notable feature is the longitudinal optical (LO) phonon vibration mode observed at approximately 369 cm⁻¹. researchgate.net
| Raman Peak (cm⁻¹) | Assignment | Reference |
| ~635 | Mn-S bond | researchgate.net |
| ~369 | Longitudinal optical (LO) phonon mode | researchgate.net |
| 22 | Magnon mode (at low temperatures) | researchgate.net |
Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: Mn-S Bond Vibrations and Surface Species Analysis
Infrared (IR) spectroscopy and its surface-sensitive variant, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, are instrumental in identifying the vibrational modes associated with specific chemical bonds. libretexts.orgunibo.it In manganese(II) sulfide, a characteristic vibration peak related to the Mn-S bond is observed around 580 cm⁻¹. mdpi.com The far-infrared (FIR) region is particularly useful for studying metal-sulfide vibrations due to the heavier masses of the atoms involved. unibo.it
ATR-IR spectroscopy is especially valuable for analyzing the surface chemistry of MnS nanocrystals. researchgate.netacs.orgnih.gov It can identify organic species present on the nanocrystal surface, which are often remnants of the synthesis process. researchgate.net For example, intense bands corresponding to C-H vibrations of aliphatic groups (around 2850-2955 cm⁻¹) and other organic ligands can be detected, providing crucial information about surface functionalization and passivation. researchgate.net This technique is powerful for characterizing the interface between the MnS material and its surroundings, which is critical for applications where surface interactions play a key role. acs.orgnih.gov
| IR Peak (cm⁻¹) | Assignment | Reference |
| ~580 | Mn-S vibration mode | mdpi.com |
| 2850-2955 | ν(C-H) vibrations of aliphatic groups on surface | researchgate.net |
| ~720 | C-S linkage vibration modes | mdpi.com |
| 1471-1634 | C-N peaks | mdpi.com |
Electronic Spectroscopy
Electronic spectroscopy techniques probe the electronic structure of materials, including energy levels, band gaps, and the nature of electronic transitions.
UV-Visible Spectroscopy: Absorption, Transmittance, and Optical Band Gap Determination
UV-Visible spectroscopy is a fundamental technique used to determine the optical properties of MnS. By measuring the absorption and transmittance of light as a function of wavelength, key parameters like the optical band gap (E_g) can be determined. sustech.edu The band gap of MnS can vary depending on its crystalline phase and particle size. For instance, γ-MnS quantum dots have been reported with band gaps ranging from 3.78 to 4.0 eV. mdpi.com Thin films of MnS have shown band gaps that can be tuned, for example, from 2.76 to 2.8 eV and then down to 2.64 eV with varying molar concentrations during preparation. researchgate.net Another study on γ-MnS thin films reported a band gap of 3.88 eV. researchgate.net The absorption spectra of MnS thin films often show higher absorbance in the UV-visible region, making them suitable for photodetector applications. researchgate.net The relationship between absorbance and photon energy is often analyzed using a Tauc plot to extrapolate the optical band gap. researchgate.neticm.edu.pl
| Material | Band Gap (eV) | Reference |
| γ-MnS quantum dots | 3.78 - 4.0 | mdpi.com |
| MnS thin film | 2.64 - 2.8 | researchgate.net |
| γ-MnS thin film | 3.88 | researchgate.net |
| MnS thin film | 3.30 | icm.edu.pl |
Photoluminescence (PL) Analysis: Emission Characteristics and Red/Blue Shifts
Photoluminescence (PL) spectroscopy provides information about the radiative recombination of excited electrons and holes. The emission spectra of MnS often exhibit multiple peaks. For γ-MnS quantum dots, emission peaks have been observed at 451 nm, 490 nm, 511 nm, 527 nm, 541 nm, and 609 nm when excited at 365 nm. mdpi.com The peaks at 451 nm and 490 nm are associated with a blue shift and band-edge emission involving the excited states of Mn²⁺ ions. mdpi.com Other emissions can be attributed to defects such as sulfur vacancies. mdpi.com
The emission characteristics of MnS can be tuned by controlling its crystal structure. Different polymorphs (α-MnS, β-MnS, and γ-MnS) show distinct emission spectra. aip.org For example, γ-MnS can display two emission bands around 570 nm and 770 nm, with the former being the typical ⁴T₁ → ⁶A₁ transition of tetrahedral Mn²⁺. aip.org The emission can be tuned from the visible (575 to 720 nm) to the near-infrared (880 to 1380 nm) by altering the Mn²⁺ site coordination and Mn-Mn pairing. aip.org These shifts in emission wavelength (red or blue shifts) are indicative of changes in the electronic structure, often related to quantum confinement effects in nanocrystals or changes in the local coordination environment of the Mn²⁺ ions. mdpi.comaip.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to confirm the presence of manganese and sulfur in MnS and to determine their oxidation states. mdpi.com High-resolution XPS spectra of the Mn 2p and S 2p regions provide detailed information about the chemical bonding. For instance, in S-doped Ni-Mn-Fe layered hydroxides, the Mn 2p spectrum can reveal the presence of Mn²⁺, Mn³⁺, and Mn⁴⁺ states. mdpi.com The introduction of other elements can cause a shift in the binding energies, indicating changes in the electronic structure. mdpi.com The S 2p spectrum can identify the presence of metal sulfides (as S²⁻) and other sulfur species. mdpi.com This detailed analysis of elemental composition and chemical states is crucial for understanding the properties and performance of MnS-based materials in various applications. mdpi.commcmaster.ca
| Element | XPS Peak | Indication | Reference |
| S 2p | 162.7 eV | Metal sulfide (S²⁻) | mdpi.com |
| Mn 2p | Varies | Presence of Mn²⁺, Mn³⁺, Mn⁴⁺ states | mdpi.com |
| Fe 2p | 711.8 eV, 716.3 eV | Fe²⁺ and Fe³⁺ | mdpi.com |
| S 2p | 169.4 eV | Oxidized sulfur species | mdpi.com |
X-ray Absorption Fine Structure Spectroscopy (XAFS)
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. ufl.eduaip.orgresearchgate.net It is particularly valuable for materials that may lack long-range order, such as nanoparticles or amorphous phases. scispace.com An XAFS spectrum is typically divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netxrayabsorption.org Both regions provide complementary information about the absorbing atom's environment. In the context of manganese(II) sulfide, XAFS at the Mn K-edge and S K-edge has been instrumental in characterizing its various polymorphs, understanding its electronic properties, and observing structural changes under different conditions. inoe.roaip.orgresearchgate.net
The XANES region, which is close to the absorption edge, is highly sensitive to the oxidation state and local coordination geometry of the absorbing atom (in this case, manganese). xrayabsorption.org The EXAFS region, which consists of oscillations at higher energies past the edge, provides quantitative information about the number, type, and distances of neighboring atoms. inoe.roaip.org
Research utilizing XAFS has provided significant insights into the structural and electronic characteristics of manganese(II) sulfide. Studies have investigated various forms of MnS, including thin films and different crystal structures like the wurtzite (γ-MnS), rock salt (α-MnS), and zincblende (β-MnS) polymorphs. inoe.roaip.org
X-ray Absorption Near-Edge Structure (XANES) Studies:
The Mn K-edge XANES spectra of MnS are a key focus of investigation. The shape of the absorption spectrum in this region is directly related to the material's electronic structure, particularly the unoccupied electronic states. inoe.roaip.org Theoretical calculations, often employing the full multiple scattering approach, are used to interpret the experimental spectra. inoe.roaip.orgresearchgate.net
A prominent feature in the Mn K-edge XANES of MnS is the pre-edge peak. inoe.roresearchgate.net The intensity of this peak, which arises from the 1s to 3d electronic transition, is related to the symmetry of the manganese local environment. inoe.roresearchgate.net For a perfectly centrosymmetric environment, this transition is dipole forbidden and thus weak. However, in structures with lower symmetry, such as the wurtzite phase of MnS, increased mixing between the manganese 3d and sulfur 3p orbitals enhances the intensity of this pre-edge feature. inoe.roresearchgate.net The energy of this pre-edge feature has been reported at approximately 2471.0 eV. scispace.com
Temperature-dependent XANES studies on MnS thin films have revealed significant spectral changes between 300 K and 573 K. inoe.roaip.orgresearchgate.net These changes are attributed to alterations in the structural and electronic properties of the material as the temperature varies, including the irreversible transformation of β- and γ-MnS to the more stable α-MnS form at elevated temperatures. inoe.ro
Furthermore, XANES has been used to study doped MnS systems. For example, when MnS is doped with lanthanides like Dy, Tm, or Yb, XANES studies show that the local environment around the manganese and sulfur atoms is not significantly altered by the cation substitution. catalysis.ru
Extended X-ray Absorption Fine Structure (EXAFS) Studies:
The EXAFS portion of the spectrum provides precise local structural information. The oscillations in the high-energy part of the spectrum are associated with the arrangement of atoms surrounding the central absorbing Mn atom. inoe.roaip.org Analysis of the EXAFS region can yield critical data such as interatomic distances (bond lengths) and coordination numbers.
For example, in a study of a trinuclear mixed-valence manganese complex containing Mn(II), EXAFS analysis determined the Mn(II)-Mn(III) distance to be 3.36 ± 0.02 Å. ufl.edu While this is a complex system, it demonstrates the capability of EXAFS to resolve specific interatomic distances. In studies of MnS-based nanocrystals, EXAFS analysis has been crucial in identifying the local environment around Mn cations, revealing mixtures with manganese oxides and determining coordination numbers. acs.org
The table below summarizes key structural parameters for manganese(II) sulfide and related compounds as determined by XAFS studies.
Interactive Data Table: XAFS-Derived Parameters for Manganese Compounds
| Compound/System | Parameter | Value | Technique | Reference |
| MnS | Pre-edge Feature Energy | 2471.0 eV | XANES | scispace.com |
| γ-MnS (wurtzite) | Mn 3d - S 3p orbital coupling | Strong, leading to pre-edge feature | XANES | inoe.roresearchgate.net |
| MnS Thin Films | Temperature-dependent spectral changes | Prominent between 300 K and 573 K | XANES | inoe.roaip.orgresearchgate.net |
| Mn(II) in mixed-valence complex | Mn(II)-Mn(III) distance | 3.36 ± 0.02 Å | EXAFS | ufl.edu |
| MnS-1 Nanocrystals | Mn Coordination | Typically 3-fold with Oxygen | EXAFS | acs.org |
This table can be filtered and sorted by compound, parameter, or technique to explore the specific findings from various XAFS investigations on manganese sulfide.
Electronic and Optoelectronic Properties Research
Semiconductor Characteristics: p-type Conductivity and Band Gap Engineering
Manganese(II) sulfide (B99878) is recognized as a p-type semiconductor. researchgate.netchemicalbook.comresearchgate.net This conductivity is attributed to the presence of manganese vacancies, which act as acceptors. pveducation.org The holes responsible for this conductivity are located in a 3d-band associated with Mn3+ ions, and their mobility is not thermally activated. pveducation.org The synthesis of stable, two-dimensional α-MnS nanosheets has demonstrated promising p-type transport behavior, exhibiting a high on/off ratio exceeding 10^6 in field-effect transistors. acs.org
The band gap of MnS is a critical parameter influencing its optical and electronic properties. It is known to be a wide bandgap semiconductor, with reported values varying depending on the crystalline phase and material form (bulk, thin film, or nanoparticle). researchgate.netchemicalbook.comaip.orgnanoshel.com The different polymorphic forms of MnS—α-MnS (rock-salt), β-MnS (zinc-blende), and γ-MnS (wurtzite)—exhibit different band gaps. pveducation.orgaip.org For instance, γ-MnS thin films have been reported with a direct band gap of 2.74 eV, while other studies on MnS thin films have reported band gaps ranging from 2.10 to 3.88 eV. researchgate.netunimap.edu.myakamai.universitypveducation.org Research has shown that the band gap can be engineered, for example, by annealing, which can decrease the band gap of MnS thin films. aip.org The ability to tune the band gap makes MnS a versatile material for various optoelectronic applications. nih.gov
| Property | Value | Crystal Form/Conditions | Reference |
| Conductivity Type | p-type | α-MnS | researchgate.netchemicalbook.compveducation.org |
| Band Gap (Eg) | ~3 eV | General | researchgate.netchemicalbook.com |
| Band Gap (Eg) | 2.7 eV | α-MnS | acs.org |
| Band Gap (Eg) | 2.74 eV | γ-MnS thin film | unimap.edu.myunimap.edu.my |
| Band Gap (Eg) | 3.02 eV | - | pveducation.org |
| Band Gap (Eg) | 3.1 eV | Bulk | nanoshel.comresearchgate.netchalcogen.ro |
| Band Gap (Eg) | 3.2-3.3 eV | α-MnS films | aip.org |
| Band Gap (Eg) | 3.30 eV | - | icm.edu.pl |
| Band Gap (Eg) | 3.69 eV (as-deposited) to 3.21 eV (annealed) | Thin Film | aip.org |
| Band Gap (Eg) | 3.88 eV | γ-MnS thin film | researchgate.netpveducation.org |
| Band Gap (Eg) | 2.10 - 2.50 eV | Thin Film | akamai.university |
Electrical Conductivity Studies: AC Electrical Conductivity, Temperature Dependence, and Activation Energy
The electrical conductivity of manganese(II) sulfide has been investigated under various conditions. Studies on the AC electrical conductivity of MnS thin films have revealed that the conduction mechanism is dependent on both frequency and temperature. icm.edu.plbibliotekanauki.plaaru.edu.jo The conductivity generally increases with both increasing frequency and temperature, which is a characteristic behavior of semiconducting materials. icm.edu.plaaru.edu.jo
The activation energy (Ea) is a key parameter derived from temperature-dependent conductivity studies, representing the energy required to excite charge carriers into a conducting state. For MnS thin films prepared by chemical bath deposition, an activation energy of 0.28 eV has been reported. icm.edu.plaaru.edu.jo Changes in activation energy have also been observed below the Néel temperature in single-crystal α-MnS. researchgate.net Furthermore, studies on Sm-substituted MnS have shown a frequency dependence of the activation energy. mathnet.ru
| Parameter | Finding | Conditions | Reference |
| AC Conductivity | Increases with frequency and temperature | MnS thin films | icm.edu.plaaru.edu.jo |
| Temperature Dependence | Anisotropic resistivity in single crystal α-MnS | 77-300 K | researchgate.net |
| Activation Energy (Ea) | 0.28 eV | MnS thin films | icm.edu.plaaru.edu.jo |
| Activation Energy (Ea) | Change observed below Néel temperature | Single crystal α-MnS | researchgate.net |
Dielectric Properties and Electronic Polarizability Investigations
The dielectric properties of manganese(II) sulfide have been a subject of research, providing insights into its charge storage capacity and electronic structure. Studies on MnS thin films have investigated the dielectric constant at different frequencies and temperatures. icm.edu.plbibliotekanauki.pl The dielectric constant is influenced by various polarization mechanisms, including electronic, ionic, dipolar, and space charge polarization. iosrjournals.org At lower frequencies, the alignment of dipoles with the applied electric field leads to a higher dielectric constant, which tends to decrease at higher frequencies. iosrjournals.org
Electronic polarizability, a measure of how easily the electron cloud of an atom can be distorted by an electric field, has also been calculated for MnS thin films. icm.edu.plbibliotekanauki.pl Theoretical calculations have shown a relationship between the high-frequency dielectric constant and electronic properties like valence electron plasma energy, Penn gap, and Fermi energy. icm.edu.pl The electronic polarizability of MnS thin films has been found to be related to the energy gap. icm.edu.plresearchgate.net
| Property | Calculated Value | Method/Conditions | Reference |
| Valence Electron Plasma Energy (ħωp) | 10.56 eV | - | icm.edu.pl |
| Penn Gap (Ep) | 2.32 eV | - | icm.edu.pl |
| Fermi Energy (EF) | 3.47 eV | - | icm.edu.pl |
| Electronic Polarizability (α) | 4.52 x 10⁻²⁴ cm³ | Penn analysis | icm.edu.pl |
| Electronic Polarizability (α) | 4.92 x 10⁻²⁴ cm³ | Clausius–Mossotti relation | icm.edu.pl |
| Electronic Polarizability (α) | 4.57 x 10⁻²⁴ cm³ | From bandgap | icm.edu.pl |
Optical Conductivity and Refractive Index in Manganese(II) Sulfide Thin Films
The optical properties of MnS thin films are crucial for their application in optoelectronic devices. The optical conductivity and refractive index are key parameters that describe the interaction of light with the material.
The optical conductivity of MnS thin films has been found to be high in the visible and near-infrared regions. wiserpub.com The refractive index (n) of MnS thin films varies with the wavelength of light and the preparation conditions. For γ-MnS thin films, the refractive index was found to vary between 1.55 and 1.7 in the 300-1000 nm wavelength range. unimap.edu.myunimap.edu.my In another study, the refractive index of MnS thin films ranged from 1.4 to 2.3. akamai.university Annealing has been shown to increase the refractive index of MnS thin films, with values in the range of 1.83-3.53 depending on the annealing temperature. aip.org
| Property | Value Range | Conditions | Reference |
| Refractive Index (n) | 1.55 - 1.7 | γ-MnS thin films (300-1000 nm) | unimap.edu.myunimap.edu.my |
| Refractive Index (n) | 1.4 - 2.3 | MnS thin films | akamai.university |
| Refractive Index (n) | 1.83 - 3.53 | Annealed MnS thin films | aip.org |
| Extinction Coefficient (k) | ~0.35 | γ-MnS thin films (250-500 nm) | unimap.edu.myunimap.edu.my |
| Extinction Coefficient (k) | 1.83 x 10⁻² - 6.33 x 10⁻² | MnS thin films | akamai.university |
Role in Short Wavelength Optoelectronics
With its wide bandgap, manganese(II) sulfide is a promising material for applications in short-wavelength optoelectronics, which operate in the blue to ultraviolet region of the electromagnetic spectrum. researchgate.netchemicalbook.comnanoshel.comcamachem.com Its properties make it suitable for use in devices such as blue-green light emitters and various sensors. chalcogen.roontosight.ai
The development of α-MnS phototransistors has demonstrated high performance, with an ultrahigh detectivity of 3.2 × 10¹⁴ Jones and a high photoresponsivity of 139 A/W, underscoring its potential in optoelectronic applications. acs.org Furthermore, MnS is considered a dilute magnetic semiconductor (DMS), which opens up possibilities for creating "spintronic" devices that utilize both the charge and spin of electrons. chalcogen.ro The ability to function as a window or buffer material in solar cells also highlights its versatility in optoelectronic systems. pveducation.orgchalcogen.ro
Magnetic Properties Research
Antiferromagnetic to Superparamagnetic Transitions in Manganese(II) Sulfide (B99878) Nanocrystals
Bulk MnS is known to be antiferromagnetic at low temperatures. dntb.gov.uaopenresearchlibrary.org However, when the material is synthesized in the form of nanocrystals, its magnetic properties can be dramatically altered. A key phenomenon observed in MnS nanocrystals is the transition from an antiferromagnetic state to a superparamagnetic or even ferromagnetic-like state. dntb.gov.uaresearchgate.netacs.orgnih.gov
This transition is highly dependent on the size of the nanocrystals. For instance, α-MnS nanocrystals with sizes of 14, 20, and 29 nm have shown a transition from a superparamagnetic to a ferromagnetic-like state below 50 K. nih.gov This is confirmed by an increase in field-cooled (FC) magnetization and a peak in the zero-field-cooled (ZFC) magnetization at 25 K. nih.gov The Néel temperature (T_N), which marks the transition from paramagnetic to antiferromagnetic behavior, also shows a clear dependence on nanocrystal size, decreasing as the particle size is reduced. acs.orghuji.ac.ilacs.org This size-dependent behavior is attributed to the increasing influence of surface effects and the presence of uncompensated spins in smaller nanocrystals. acs.org
The different polymorphs of MnS also exhibit distinct transition temperatures. Bulk α-MnS, with its rock salt structure, has a Néel temperature of about 154 K. researchgate.netnih.gov The metastable β-MnS (zinc blende) and γ-MnS (wurtzite) forms have lower transition temperatures of approximately 100 K and 80 K, respectively. researchgate.net
Field-Cooled Isothermal Magnetization and Hysteresis Loop Analysis
The magnetic behavior of MnS nanocrystals can be further elucidated through field-cooled (FC) and zero-field-cooled (ZFC) magnetization measurements. In a typical ZFC measurement, the sample is cooled in the absence of a magnetic field, after which a field is applied and the magnetization is measured as the temperature increases. In an FC measurement, the sample is cooled in the presence of a magnetic field.
For MnS nanocrystals, the ZFC and FC curves often diverge below a certain temperature, indicating the onset of magnetic ordering and blocking of the magnetic moments. nih.govacs.org The temperature at which this divergence occurs is known as the blocking temperature (T_B). For example, star-shaped α-MnS nanocrystals have exhibited a high blocking temperature of 275 K. nih.govrsc.org
Hysteresis loops, which plot magnetization as a function of an applied magnetic field, provide further insights into the magnetic nature of MnS. At low temperatures, MnS nanocrystals can exhibit open hysteresis loops, characteristic of ferromagnetic or ferrimagnetic materials. researchgate.netresearchgate.net The coercivity (H_c), which is the magnetic field required to reduce the magnetization to zero, is also size-dependent. acs.org For instance, α-MnS nanocrystals of 14 nm, 20 nm, and 29 nm have shown size-dependent coercive fields of 0.009 kOe, 0.081 kOe, and 0.180 kOe, respectively, at 5 K. acs.org In some cases, significantly larger coercive fields have been reported, such as 0.723 kOe for 6.8 nm α-MnS nanocrystals. nih.govacs.org The presence of a hysteresis loop that is shifted along the field axis, known as exchange bias, has also been observed, suggesting the presence of an antiferromagnetic-ferromagnetic interface. acs.org
Magnon Mode Analysis at Low Temperatures
Magnons are quantized spin waves, and their study provides fundamental information about the magnetic interactions within a material. In α-MnS, magnon modes have been investigated using techniques such as Raman spectroscopy. kirensky.ruresearchgate.netepa.govresearchgate.net
At low temperatures, a new peak has been observed in the Raman spectrum of α-MnS at approximately 22 cm⁻¹. kirensky.ruresearchgate.netepa.gov The temperature dependence of this peak has led to its attribution to a magnon mode at the center of the Brillouin zone (k=0). kirensky.ruresearchgate.netepa.gov This experimental observation is in good agreement with theoretical calculations. kirensky.ruresearchgate.netepa.gov The analysis of magnon modes can reveal details about the exchange interactions between manganese ions. researchgate.netaip.org In some cases, the magnetic scattering spectrum can be complex, showing features related to both two-magnon and phonon-magnon bands. aip.org
Correlation between Crystal Structure, Nanocrystal Size, and Magnetic Behavior
The magnetic properties of manganese(II) sulfide are intricately linked to its crystal structure and the size of its nanocrystals. researchgate.netacs.orgepa.gov MnS exists in three main polymorphic forms: the stable cubic rock salt (α-MnS), the metastable cubic zinc blende (β-MnS), and the metastable hexagonal wurtzite (γ-MnS). beilstein-journals.orgnih.govaps.org
The crystal structure dictates the arrangement of Mn²⁺ ions and thus the nature of the magnetic exchange interactions. aps.org α-MnS exhibits antiferromagnetic ordering of the second kind, where ferromagnetic (111) sheets are coupled antiferromagnetically. aps.org The magnetic structure of β-MnS is described as an "improved ordering of the first kind". aps.org The hexagonal γ-MnS structure can be derived from the cubic β-MnS structure. aps.org
As discussed previously, nanocrystal size has a profound impact on magnetic behavior. The reduction in particle size leads to a decrease in the Néel temperature and can induce a transition to superparamagnetism or ferromagnetism. nih.govacs.orghuji.ac.ilacs.org This is largely due to the increased surface-to-volume ratio, which results in a greater proportion of uncompensated surface spins. acs.org The shape of the nanocrystals can also play a role, with star-shaped α-MnS nanocrystals showing unique magnetic properties like high blocking temperatures and large coercive fields. nih.govrsc.org
The synthesis method employed can influence both the crystal structure and the size of the resulting MnS nanocrystals, thereby providing a means to tune their magnetic properties. beilstein-journals.org For example, solvothermal synthesis has been used to control the crystal phase by varying parameters such as the solvent and the concentration of sulfur. beilstein-journals.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) has proven to be an invaluable computational method for elucidating the electronic structure and reaction pathways of MnS. DFT calculations have been employed to study the dissolution mechanism of MnS, a process of significant interest due to its role in the pitting corrosion of stainless steels. rsc.orgrsc.org Ab initio molecular dynamics simulations, a component of DFT, have revealed that the dissolution of a Mn ion from the MnS surface is a multi-step process with significant energy barriers, indicating slow dissolution kinetics. rsc.orgrsc.org These barriers are notably larger than those for the dissolution of sodium ions from sodium chloride, a difference attributed to their distinct electronic structures. rsc.org
DFT is also instrumental in understanding the fundamental electronic properties of MnS. researchgate.net It allows for the calculation of band structures, density of states, and charge and spin density maps, which are crucial for explaining the material's semiconducting and magnetic behaviors. researchgate.net For instance, DFT has been used to investigate the relative stability of different magnetic orderings, such as the antiferromagnetic AF2 phase, as a function of the distance between manganese atoms. researchgate.net Furthermore, DFT calculations have been applied to explore the electronic interactions at heterojunctions, such as those between MnS and barium sulfide (B99878) (BaS), revealing significant electron transfer that modifies the electronic structure of manganese and enhances catalytic activity for reactions like the oxygen reduction reaction. x-mol.com
The Vienna Ab Initio Simulation Package (VASP) is a commonly used software for performing these DFT calculations, often in conjunction with the Projector Augmented-Wave (PAW) method to describe the electron-ion interactions. researchgate.net
Computational Modeling of Lattice Dynamics and Phonon Activation
Computational modeling is a powerful tool for investigating the vibrational properties of MnS, specifically its lattice dynamics and phonon activation. Phonons, which are quantized modes of vibration in a crystal lattice, play a crucial role in determining a material's thermal and electronic properties.
Density functional perturbation theory (DFPT) is a key computational technique used to calculate phonon frequencies and dispersions. researchgate.netscientific.net These calculations can determine the phonon frequencies of the different phases of MnS, such as the rock-salt (B1) structure, along high-symmetry directions in the Brillouin zone. researchgate.netscientific.net The results of these simulations can be compared with experimental data to validate the theoretical models. researchgate.net
The study of electron-phonon coupling is another important aspect of lattice dynamics. This interaction describes how electrons and lattice vibrations influence each other and is critical for understanding phenomena such as thermal expansion and temperature-dependent photoluminescence. mdpi.com For instance, in quantum dots, the interaction of charge carriers with lattice vibrations through phonons can be investigated computationally. mdpi.com Machine learning models are also emerging as a tool to accelerate the computationally intensive process of calculating phonon properties, enabling the creation of large phonon databases for materials like MnS. arxiv.org
Prediction of Novel Phases and Unconventional Stages in Manganese(II) Sulfide Systems
Computational methods, particularly those based on first-principles calculations, are instrumental in predicting the existence of novel phases and unconventional stages in MnS systems under various conditions, such as high pressure. gfz-potsdam.de By calculating the enthalpy landscape of different polymorphs, researchers can identify pressure-induced structural transformations. gfz-potsdam.de
For example, first-principles calculations have been used to study the effect of pressure on MnS polymorphs. gfz-potsdam.de These studies have predicted a structural transformation from the common rock-salt phase to an orthorhombic MnP-type structure at approximately 21 GPa, which aligns with experimental observations of a new, previously unidentified phase. gfz-potsdam.de Such computational predictions are crucial for understanding the material's behavior under extreme conditions and for the potential synthesis of new MnS phases with unique properties.
Manganese sulfide naturally exists in three polymorphic forms: the cubic rock-salt (α-MnS), the cubic zincblende (β-MnS), and the hexagonal wurtzite (γ-MnS) structures. chemicalbook.com While α-MnS is the most stable form under ambient conditions, computational studies help to understand the relative stability and transition pathways between these polymorphs. researchgate.netchemicalbook.com
Structural-Function Relationships from a Theoretical Perspective
Theoretical and computational studies are essential for establishing clear structure-function relationships in manganese(II) sulfide. By modeling the atomic and electronic structure, researchers can predict and explain the material's properties and performance in various applications. mdpi.com
For instance, the catalytic activity of metal sulfides, including MnS, can be rationalized by examining their structural and electronic features. mdpi.com Theoretical approaches can identify the active sites for catalytic reactions and determine the reaction pathways. mdpi.com The relationship between the crystal structure, band structure, density of states, and frontier orbitals of sulfide minerals and their floatability in mining processes is another area where theoretical insights are valuable. dokumen.pub
In the context of energy storage, such as in sodium-ion batteries, DFT calculations and in-situ characterization can elucidate the reaction mechanisms and structural changes that occur during charging and discharging cycles. researchgate.net This understanding is critical for designing anode materials with improved performance and stability. researchgate.net
Computational Studies on Doping Effects and Solid Solutions (e.g., Gadolinium-doped MnS)
Computational studies are widely used to investigate the effects of doping on the properties of MnS and the formation of solid solutions. Doping, the intentional introduction of impurities into a material, is a common strategy to tailor its electronic, magnetic, and optical properties.
Density Functional Theory (DFT) is a primary tool for modeling doped systems. For example, DFT calculations can be used to study the effect of doping MnS with elements like gadolinium (Gd). These studies can predict how the dopant atoms will be incorporated into the MnS lattice and how they will affect the electronic structure and magnetic properties. While specific studies on gadolinium-doped MnS were not prevalent in the provided search results, the methodology is well-established for similar systems. For instance, studies on gadolinium-doped ceria (CeO₂) use DFT to investigate dopant clustering and its impact on material properties. acs.org
The principles of these computational approaches are directly applicable to MnS. By substituting Mn or S atoms with dopant atoms in a computational model of the MnS crystal structure, researchers can calculate the resulting changes in properties. For example, studies on doping of other materials like graphene nanoribbons with manganese have shown significant changes in electronic properties and adsorption energies for gas sensing applications. espublisher.com Similarly, computational models can predict the influence of sulfur content and cooling rates on the formation and size distribution of MnS inclusions in steel. researchgate.netunileoben.ac.at
Nanoscale Manganese Ii Sulfide Systems
Manganese(II) Sulfide (B99878) Quantum Dots (QDs) Research
Manganese(II) sulfide quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Research into MnS QDs is driven by their intriguing optical and magnetic characteristics. researchgate.net
A facile single-source precursor method has been utilized for the synthesis of MnS QDs. uj.ac.za For instance, thermolysing a tetramethylthiuram disulfide manganese complex in hexadecylamine (B48584) (HDA) has proven effective. uj.ac.za Another approach involves a one-step heat-up synthesis using various molecular precursors, which yields γ-MnS with a hexagonal wurtzite structure. researchgate.netnih.gov These methods allow for the production of QDs with specific optical properties, such as absorption wavelengths in the range of 359–420 nm and band-gap energies between 3.78–4.0 eV. nih.gov
Photoluminescence studies of MnS QDs reveal emissions that can be tuned, showing both red and blue shifts in the 451–602 nm range. researchgate.netnih.gov The integration of MnS QDs into polymer nanocomposites, such as with poly(N-vinylcarbazole) (PNVC), has been shown to enhance the optical properties of the polymer. uj.ac.za Furthermore, the creation of core/shell structures, like MnS/ZnS, can significantly enhance the photoluminescence quantum yield of the Mn²⁺ ions to over 35%. acs.org This enhancement is attributed to efficient energy transfer from the ZnS shell to the Mn²⁺ ions and reduced non-radiative relaxation. acs.org
The investigation of carrier localization in colloidal PbS/MnS QDs has provided insights into their photoluminescence mechanisms. acs.org Studies on Mn-doped lead sulfide (PbS) QDs have revealed a significant red-shift in the photoluminescence peak positions compared to pure PbS QDs, leading to a larger Stokes shift. acs.org
Manganese(II) Sulfide Nanoparticles and Nanocrystals: Synthesis Control, Size Distribution, and Surface Area Effects
The synthesis of manganese(II) sulfide nanoparticles and nanocrystals with controlled size, shape, and crystal phase is a key area of research, as these parameters dictate the material's properties. researchgate.netnih.gov Various methods have been developed to achieve this control, including solvothermal and hydrothermal techniques, as well as single-source precursor routes. nih.govresearchgate.netcambridge.org
Synthesis and Polymorphism Control:
Manganese(II) sulfide exists in three crystalline phases: the stable rock-salt α-MnS, and the metastable zinc-blende β-MnS and wurtzite γ-MnS. cambridge.org The synthesis method and the choice of precursors, solvents, and surfactants play a crucial role in determining the resulting crystal structure. cambridge.orgbeilstein-journals.org For example, a solvothermal approach using different sulfur sources and solvents can selectively produce γ-MnS with morphologies like hollow spheres, flower-like structures, and tubes, or monodisperse α-MnS nanoparticles. cambridge.org The use of a single-source precursor method has also been shown to be effective in the selective synthesis of α-MnS and γ-MnS nanocrystals with various shapes, including hexapods, octahedrals, and pencils. nih.gov
Size and Shape Control:
The size of MnS nanoparticles can be controlled by adjusting reaction parameters. For instance, in a solvothermal synthesis using polyacrylic acid (PAA) as a binder, altering the ratio of diethylene glycol (DEG) to ethylene (B1197577) glycol (EG) allows for the production of MnS@PAA nanoparticles with sizes ranging from approximately 40 nm to 240 nm. nih.gov Similarly, the shape of the nanocrystals can be influenced by the reaction conditions. The heat-up method using specific precursors has been used to synthesize MnS nanoparticles with controlled shapes and phases. researchgate.net
Surface Area Effects:
The surface area of MnS nanoparticles has a significant impact on their performance in various applications. For example, urchin-like γ-MnS architectures assembled from numerous nanorods exhibit a large specific surface area of 34.55 m²/g. researchgate.net This high surface area is beneficial for applications such as photocatalysis, where it can enhance the degradation of pollutants like methylene (B1212753) blue. researchgate.net
Below is an interactive data table summarizing the synthesis methods and resulting properties of MnS nanoparticles.
| Synthesis Method | Precursors/Solvents | Resulting Phase | Morphology | Size | Key Findings | Reference |
| Solvothermal | Manganese acetate (B1210297), L-cysteine, Ethylene glycol | γ-MnS | Hollow spheres | - | Control over morphology by changing solvent. | cambridge.org |
| Solvothermal | Manganese acetate, Thioacetamide (B46855), Oleylamine (B85491) | α-MnS | Nanoparticles | 17 nm (average) | Monodisperse nanoparticles achieved. | cambridge.org |
| Single-Source Precursor | - | α-MnS, γ-MnS | Hexapods, octahedrals, pencil-shaped | - | Selective synthesis of different shapes and phases. | nih.gov |
| Solvothermal | Polyacrylic acid, DEG/EG ratio varied | - | Nanospheres | 40 - 240 nm | Size control achieved by varying solvent ratio. | nih.gov |
| Hydrothermal | - | γ-MnS | Urchin-like architectures | 4-5.5 µm diameter | High specific surface area (34.55 m²/g). | researchgate.net |
Manganese(II) Sulfide Thin Films: Fabrication, Morphology, and Device Integration
Manganese(II) sulfide thin films are of interest for various electronic and optoelectronic applications due to their semiconducting properties. icm.edu.plgnpublication.org Several techniques are employed for their fabrication, with chemical bath deposition (CBD) being a popular, low-cost method. icm.edu.plscientific.netripublication.comdoaj.org
Fabrication Methods:
Chemical bath deposition (CBD) is a widely used technique for depositing MnS thin films onto substrates like glass. icm.edu.plscientific.netripublication.com This method involves the controlled precipitation of MnS from an aqueous solution containing a manganese source (e.g., manganous acetate tetrahydrate) and a sulfur source (e.g., thiourea). scientific.net Other deposition techniques include electrodeposition and the doctor blade method. gnpublication.orgacs.org
Morphology and Structural Characterization:
The morphology and crystal structure of MnS thin films are highly dependent on the deposition parameters. Scanning electron microscopy (SEM) studies have revealed various surface morphologies, including fairly uniform surfaces with fine flower-like structures and homogenous surfaces with spherical grains. ripublication.comdoaj.org X-ray diffraction (XRD) analysis is used to determine the crystal structure and crystallite size. icm.edu.plripublication.com MnS thin films have been shown to crystallize in the wurtzite (γ-MnS), zinc-blende (β-MnS), and cubic (α-MnS) phases. gnpublication.orgripublication.com The grain size and interplanar distance can also be evaluated from XRD data. gnpublication.org
Optical and Electrical Properties:
The optical properties of MnS thin films are typically studied using UV-visible absorption spectroscopy. icm.edu.plscientific.net The optical band gap of these films has been estimated to be around 3.1 eV to 3.33 eV. scientific.netripublication.com Electrical property studies, such as I-V measurements, confirm the semiconducting nature of the films, with an increase in photocurrent under illumination. ripublication.com The electrical conductivity has been found to be dependent on both frequency and temperature. icm.edu.pl
Device Integration:
The properties of MnS thin films make them suitable for integration into various devices. Their semiconducting nature is advantageous for applications in solar cells, sensors, and photoconductors. icm.edu.pl The high conductivity of some electrodeposited films suggests their potential for the mass production of solar cells and other electronic devices. gnpublication.org
The following table presents a summary of the fabrication and properties of MnS thin films.
| Fabrication Method | Substrate | Crystal Structure | Morphology | Optical Band Gap (eV) | Key Findings | Reference |
| Chemical Bath Deposition | Glass | - | - | - | Deposition parameters influence film quality. | icm.edu.pl |
| Chemical Bath Deposition | Glass | - | - | 3.1 | Successful deposition at 60 °C. | scientific.net |
| Chemical Bath Deposition | Glass | γ-MnS, β-MnS | Flower-like structure | 3.33 | Nanocrystalline grains observed. | ripublication.com |
| Electrodeposition | ITO glass | Cubic (α-MnS) | Polycrystalline, non-homogeneous | - | High conductivity suitable for solar cells. | gnpublication.org |
| Chemical Bath Deposition | Glass | Hexagonal (γ-MnS) | Homogeneous, spherical grains | 3.67 (direct), 2.67 (indirect) | Polycrystalline nature confirmed by SAED. | doaj.org |
| Doctor Blade | - | Cubic (α-MnS) | Thick films | - | Produced from manganese alkylxanthates. | acs.org |
Heterostructured Nanoparticles and Solid Solutions: Copper Sulfide-Manganese(II) Sulfide, Gadolinium-Manganese Sulfide
The development of heterostructured nanoparticles and solid solutions by combining manganese(II) sulfide with other materials like copper sulfide and gadolinium opens up new possibilities for advanced applications.
Copper Sulfide-Manganese(II) Sulfide Heterostructures:
Heterostructured nanoparticles composed of copper sulfide (CuS) and manganese(II) sulfide have been synthesized using wet-chemical, bottom-up approaches. researchgate.netresearchgate.net These methods can produce unique morphologies, such as chestnut-shaped particles. researchgate.netresearchgate.net The integration of CuS with MnS in these nanocomposites can enhance electrochemical conductivity by facilitating electron transfer between the two components. hoghimwei.com This improved conductivity is beneficial for applications in energy storage, such as supercapacitors, and in electrocatalytic processes like hydrogen generation. hoghimwei.comresearchgate.netresearchgate.net
For instance, CuS/MnS composite hexagonal nanosheet clusters have demonstrated significantly higher specific capacitance compared to the individual components. researchgate.net The synthesis of these heterostructures can be achieved through methods like a one-pot hydrothermal process, which can also incorporate reduced graphene oxide (rGO) to further enhance properties for energy storage and dye removal applications. researchgate.netdntb.gov.ua
Gadolinium-Manganese Sulfide Solid Solutions:
Doping manganese-based nanoparticles with gadolinium (Gd) has been explored to create materials with enhanced properties for biomedical imaging. acs.org For example, Gd-doped MnCO₃ nanoparticles have been developed as T₁ contrast agents for magnetic resonance imaging (MRI) of brain tumors. acs.org While direct synthesis of Gd-MnS solid solutions for imaging is an active area of research, the principle of doping Mn-based nanoparticles with Gd to improve relaxivity and imaging contrast is well-established. acs.orgmdpi.com The integration of Gd into the nanoparticle structure can lead to bimodal imaging capabilities, combining MRI with other modalities like fluorescence imaging. acs.org
Three-Dimensional Architectures (e.g., Urchin Manganese Sulfide Anchored Graphene)
The fabrication of three-dimensional (3D) architectures of manganese(II) sulfide, particularly in combination with graphene, is a promising strategy for developing high-performance electrode materials for energy storage devices. acs.orgnih.gov
A notable example is the in-situ growth of urchin-like γ-MnS anchored on three-dimensional graphene (γ-MnS@3DG) on a flexible substrate like carbon cloth. acs.orgnih.gov This unique architecture is typically synthesized via a one-step solvothermal method. acs.orgnih.gov The resulting material exhibits a high specific capacitance, for instance, 858 F g⁻¹ at a current density of 1 A g⁻¹, making it a highly effective electrode for supercapacitors. acs.orgnih.gov
The 3D urchin-like structures are composed of numerous MnS nanorods, which provide a large surface area for electrochemical reactions. researchgate.net When encapsulated in materials like nitrogen-doped carbon tubes, these architectures show superior lithium storage capability. scispace.comorcid.orgosti.gov The integration with graphene provides excellent electrical conductivity and mechanical stability to the composite material.
Asymmetric supercapacitor devices have been assembled using γ-MnS@3DG as the positive electrode and 3D graphene on carbon cloth as the negative electrode. acs.orgnih.gov These devices have demonstrated impressive energy and power densities, along with excellent mechanical flexibility, highlighting the potential of these 3D architectures for next-generation flexible energy storage systems. acs.orgnih.govmetu.edu.tracs.org
Advanced Applications in Functional Materials Science
Energy Conversion and Storage
The demand for efficient and sustainable energy technologies has driven research into novel materials for energy conversion and storage devices. Manganese sulfide (B99878) has shown considerable promise in solar cells, batteries, and supercapacitors.
In the realm of solar energy, manganese sulfide is being explored for various roles within solar cell architectures. It is considered a potential candidate for window or buffer layers in solar cells. researchgate.net The ability to synthesize MnS through methods like electrodeposition could pave the way for low-cost and large-scale production of solar cell components. researchgate.net
As a counter electrode material in dye-sensitized solar cells (DSSCs), MnS, particularly in heterojunctions with other metal sulfides like nickel sulfide (NiS₂), has demonstrated notable performance. A NiS₂/MnS heterojunction counter electrode achieved a power conversion efficiency of 6.44%, which is comparable to the more expensive platinum-based electrodes. researchgate.net The unique band gap structure of the MnS and NiS₂ heterojunction facilitates electron transport, enhancing the electrocatalytic activity. researchgate.net Furthermore, doping MnS with other elements, such as magnesium, is being investigated to alter its optical and structural properties for solar cell applications. sciensage.info In quantum dot-sensitized solar cells (QDSSCs), incorporating manganese into the passivation layer or as a dopant in the quantum dots has been shown to enhance photovoltaic performance. mdpi.comrsc.orgacs.org
Manganese sulfide is a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity. nih.govrsc.org However, its practical application has been hindered by poor electrical conductivity and significant volume changes during charging and discharging, which can lead to the pulverization of the electrode and poor cycling stability. nih.govrsc.orgresearchgate.net
To address these challenges, researchers are developing MnS-based composite materials. For instance, a composite of MnS with nitrogen and sulfur co-doped carbon (MnS@NS-C) has demonstrated high reversible storage capacities of 999 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and maintained a capacity of 761 mAh g⁻¹ at 2 A g⁻¹ for over 300 cycles. rsc.orgresearchgate.net Another approach involves creating a flexible, self-supporting MnS@MXene@CNF electrode, which exhibited excellent cycling stability with nearly 100% capacity retention after 1000 cycles at 1000 mA/g. nih.gov These advancements are attributed to the improved conductivity and structural integrity provided by the carbon-based matrices, which help to accommodate the volume expansion of MnS. nih.govresearchgate.net Doping lithium nickel manganese oxide cathodes with manganese sulfide has also been shown to improve cycling performance and energy density at high temperatures. greyb.com
Manganese sulfide is also being investigated as an electrode material for supercapacitors, which are energy storage devices known for their high power density and long cycle life. researchgate.net Composites of MnS with materials like reduced graphene oxide (rGO) have been shown to deliver high specific capacitance. mdpi.com For example, an asymmetric supercapacitor using a manganese-doped nickel-sulfide–tin-sulfide/reduced graphene oxide composite as the cathode and a manganese sulfide/reduced graphene oxide composite as the anode exhibited a high energy density of approximately 50.37 Wh/kg. mdpi.com
Hybrid supercapacitors, or supercapatteries, which combine the features of batteries and supercapacitors, are another area where MnS is showing potential. bohrium.com An asymmetric supercapacitor fabricated with electrodeposited MnS and activated carbon demonstrated an energy density of 127.5 Wh kg⁻¹ and a power density of 2550 W kg⁻¹, along with good cycling stability. bohrium.com The synthesis method has been found to significantly influence the morphology and, consequently, the electrochemical performance of MnS as a supercapacitor electrode. bohrium.com
Table 1: Performance of Manganese Sulfide in Energy Storage Devices
| Application | Material | Performance Metric | Value |
|---|---|---|---|
| Lithium-Ion Battery Anode | MnS@NS-C | Reversible Capacity | 999 mAh g⁻¹ at 0.1 A g⁻¹ rsc.orgresearchgate.net |
| Lithium-Ion Battery Anode | MnS@MXene@CNF | Capacity Retention | ~100% after 1000 cycles at 1 A g⁻¹ nih.gov |
| Supercapacitor | MnS/rGO (Anode) | Energy Density | ~50.37 Wh/kg mdpi.com |
| Supercapacitor | MnS//EDAC | Energy Density | 37.6 Wh kg⁻¹ researchgate.net |
| Supercapacitor | MnCo₂S₄/rGO | Specific Capacitance | 2067 F g⁻¹ at 1 A g⁻¹ elsevierpure.com |
| Supercapattery | MnS//AC | Energy Density | 127.5 Wh kg⁻¹ bohrium.com |
The oxygen evolution reaction (OER) is a key process in water splitting for hydrogen production. bohrium.commdpi.com Manganese-based materials, including manganese sulfide, are being explored as cost-effective electrocatalysts for the OER. mdpi.com While metal sulfides can be highly active, they often undergo reconstruction during the OER, which can affect their stability. chinesechemsoc.org
Polymorphic forms of manganese sulfide, such as α-MnS, γ-MnS, and MnS₂, have shown promising OER activity. researchgate.net For instance, α-MnS has demonstrated a low overpotential of 292 mV to achieve a current density of 10 mA cm⁻². researchgate.net During the OER, MnS can transform into manganese oxyhydroxide (MnOOH), which is believed to be an active species in the reaction. bit.edu.cn Heterostructures, such as those combining manganese cobalt sulfide and molybdenum disulfide, are also being developed to enhance both the OER and the hydrogen evolution reaction (HER), the other half of water splitting. bohrium.com
Optoelectronic Devices: Blue-Green Light Emitters, Photoconductors, Sensors, Optical Mass Memories
With a wide band gap of approximately 3.1 to 3.7 eV, manganese sulfide is a promising material for various optoelectronic applications. sciensage.infomdpi.comresearchgate.net It has potential uses in short-wavelength optoelectronic devices, including blue-green light emitters, photoconductors, sensors, and optical mass memories. sciensage.infomdpi.comresearchgate.netresearchgate.net The optical and electronic properties of MnS can be tuned by controlling its size, shape, and phase, making it a versatile material for these applications. researchgate.net For example, MnS quantum dots have been synthesized that exhibit photoluminescence in the blue and green regions of the spectrum. mdpi.com
Catalysis: Photoreduction of Carbon Dioxide, General Chemical Catalysis, and Electrocatalysis
Manganese-based catalysts are gaining attention for the reduction of carbon dioxide (CO₂), a critical process for converting a greenhouse gas into valuable chemicals and fuels. Manganese carbonyl complexes have been shown to be effective homogeneous catalysts for both the electrochemical and photochemical reduction of CO₂. researchgate.net In some cases, a manganese-based catalyst has demonstrated good activity in the photochemical reduction of CO₂ to formic acid. acs.org
In the realm of electrocatalysis, manganese-based heterogeneous catalysts have also shown significant promise for CO₂ reduction. By modulating the electronic structure of the manganese atom through dual-coordination with halogen and nitrogen, a catalyst was developed that achieved a high Faradaic efficiency of 97% for the conversion of CO₂ to carbon monoxide (CO) at a low overpotential. d-nb.info Furthermore, manganese oxides have been investigated as electrocatalysts for the reduction of CO₂ to acetic acid. researchgate.net
Advanced Electronic Devices and Magnetic Materials
Manganese(2+);sulfide (MnS) is a compound of significant interest in materials science due to its unique combination of semiconducting and magnetic properties. acs.org As a diluted magnetic semiconductor (DMS), it integrates magnetism with traditional semiconductor characteristics, opening avenues for novel applications in advanced electronic and magnetic devices. scientific.netchalcogen.rofuw.edu.pl The properties and potential applications of MnS are intrinsically linked to its polymorphic nature, existing primarily in three crystalline forms: the stable rock-salt α-phase, and the metastable zinc-blende β-phase and wurtzite γ-phase. chemicalbook.comresearchgate.netaps.org
Spintronic Applications
Spintronics, or spin-based electronics, is a field that exploits the intrinsic spin of the electron in addition to its fundamental electric charge. Diluted magnetic semiconductors are cornerstone materials for spintronics, where a fraction of nonmagnetic cations in a semiconductor host is replaced by magnetic ions, such as Mn²⁺. fuw.edu.plutk.edu MnS is an archetypal DMS material, where the interaction between charge carriers and the localized magnetic moments of the manganese ions leads to unique magneto-optical and magneto-electrical phenomena. chalcogen.rodtic.mil
Research into MnS monolayers has highlighted their potential for antiferromagnetic (AFM) spintronic devices. First-principles calculations predict that MnS monolayers are semiconductors with a high Néel temperature, and their carrier mobility is suitable for electronic applications. dergipark.org.tr The ability to control conduction and spin concurrently makes materials like MnS crucial for developing new types of spintronic devices. chalcogen.ro These could include spin-valves and tunnel junctions, where antiferromagnetic materials are used to pin the magnetization of a ferromagnetic layer, a critical function in MRAM and magnetic sensing technologies. mdpi.com
Advanced Electronic Devices
The semiconducting properties of MnS make it a candidate for various electronic applications beyond spintronics. It is classified as a p-type semiconductor with a wide direct bandgap of approximately 3.1 eV. scientific.netchemicalbook.compveducation.org This large bandgap makes it suitable for short-wavelength optoelectronic devices, such as blue-green light emitters. chalcogen.romdpi.com
Thin films of MnS have been extensively studied for their use in electronic components. icm.edu.pl Techniques like chemical bath deposition (CBD), sputtering, and thermal evaporation are employed to create high-quality films for devices such as sensors, photoconductors, and optical mass memories. icm.edu.plmarketresearchintellect.comresearchgate.net
Furthermore, research has shown that MnS undergoes a remarkable reversible transformation from a soft, non-conducting material to a conductive metal under high pressure. eurekalert.org This pressure-induced metallization is a significant finding, suggesting potential applications in next-generation memory devices or as on-off switches that leverage this dramatic phase transition. eurekalert.org This behavior is characteristic of phase-change materials (PCMs), which are exploited in non-volatile memories (PCM/PRAM). unimib.itstanford.edu These memories store data by switching the material between amorphous (high resistance) and crystalline (low resistance) states. stanford.edu The unique properties of MnS align with the fundamental requirements for such advanced memory technologies. researchgate.net
Magnetic Material Properties
The magnetic behavior of MnS is complex and dependent on its crystal structure and temperature. At room temperature, MnS is typically paramagnetic, but it transitions to an antiferromagnetically ordered state at low temperatures. chemicalbook.comresearchgate.net Neutron diffraction studies have revealed the specific magnetic structures of the different polymorphs. α-MnS exhibits a type-II antiferromagnetic ordering, while the β-MnS form shows a previously unobserved "improved ordering of the first kind". aps.org The magnetic structure of the hexagonal γ-MnS can be derived from the cubic β-MnS structure. aps.org
In nanocrystalline form, the magnetic properties of MnS can be further tuned. For instance, α-MnS nanocrystals have been shown to exhibit a transition between superparamagnetic and ferromagnetic-like behavior at low temperatures. acs.org This size- and phase-dependent magnetism is advantageous for creating materials with tailored magnetic responses for specific applications. researchgate.net The study of MnS within the broader class of DMS materials is crucial for understanding the fundamental exchange interactions (sp-d and Mn-Mn) that govern their magnetic properties. dtic.mil
Table 1: Properties of this compound Polymorphs
| Property | α-MnS (Alabandite) | β-MnS (Browneite) | γ-MnS (Rambergite) |
| Crystal Structure | Cubic (Rock Salt) | Cubic (Zinc Blende) | Hexagonal (Wurtzite) |
| Stability | Thermodynamically Stable | Metastable | Metastable |
| Band Gap | ~3.1 eV | ~3.7 eV | 3.4 - 3.8 eV |
| Magnetic Ordering | Antiferromagnetic (Type II) | Antiferromagnetic | Antiferromagnetic |
| Coordination | Octahedral | Tetrahedral | Tetrahedral |
| Data compiled from sources chalcogen.rochemicalbook.comresearchgate.netaps.orgmdpi.comresearchgate.net. |
Table 2: Research Findings on MnS for Device Applications
| Application Area | Key Research Finding | Material Form | Reference(s) |
|---|---|---|---|
| Spintronics | Predicted high Néel temperature and suitable carrier mobility for AFM spintronic devices. | 2D Monolayer | dergipark.org.tr |
| Phase-Change Memory | Reversible transformation from non-conducting to metallic state under high pressure. | Bulk Crystal | eurekalert.org |
| Optoelectronics | Wide bandgap makes it suitable for short-wavelength (blue-green) light emitters. | Nanocrystals, Thin Films | chalcogen.romdpi.com |
| Magnetic Materials | Polymorph-dependent antiferromagnetic structures (Type II for α-MnS, "improved first kind" for β-MnS). | Bulk Crystal | aps.org |
| Nanomagnetism | Ferromagnetic-like behavior observed in nanocrystals at low temperatures. | Nanocrystals (6.8 nm) | acs.org |
Interfacial Phenomena and Doping Effects
Surface Chemistry and Adsorption of Surfactants/Ligands in Nanocrystal Synthesis
The synthesis of manganese(II) sulfide (B99878) nanocrystals (NCs) is profoundly influenced by the surface chemistry and the adsorption of surfactants and ligands. These molecules play a crucial role in controlling the size, shape, composition, and, notably, the crystal phase of the resulting MnS nanocrystals. beilstein-journals.orgnih.govacs.org
During solvothermal or heat-up synthesis methods, surfactants or ligands are introduced into the reaction mixture to direct the nucleation and growth of the nanocrystals. mdpi.comacs.org The type and concentration of these capping agents can determine whether the final product is manganese oxide (MnO) or manganese sulfide (MnS). beilstein-journals.orgnih.gov A key finding is that MnS NCs are typically formed when the sulfur-to-manganese (S/Mn) molar ratio is greater than the ligand-to-manganese (L/Mn) ratio; otherwise, MnO is the predominant product. beilstein-journals.orgnih.gov
Furthermore, the choice of surfactant has a remarkable impact on the polymorphism of MnS, which can exist in three primary crystal structures: the stable rock salt (α-MnS), and the metastable zinc-blende (β-MnS) and wurtzite (γ-MnS) phases. beilstein-journals.orgmdpi.comacs.org Research has demonstrated that the crystal phase can be selectively controlled by the surfactant system employed. beilstein-journals.orgnih.gov For instance, the use of a single type of surfactant, such as a long-chain carboxylic acid, alcohol, thiol, or amine, typically results in the formation of α-MnS nanocrystals. beilstein-journals.orgnih.gov In contrast, the presence of a specific mixture of surfactants, namely a 1:2 ratio of a long-chain carboxylic acid and an amine, directs the synthesis towards the wurtzite γ-MnS phase. beilstein-journals.orgnih.gov The basicity of the amine appears to be a critical factor in this phase-directing role. nih.gov
The interaction between the ligands and the nanocrystal surface is complex. acs.org Dithiocarbamate (B8719985) complexes, for example, have been used as single-source precursors that decompose at high temperatures to form MnS. mdpi.com The roles of various ligands, including aromatic mixed and single ligands, have been investigated to understand their effect on the structural, optical, and morphological properties of MnS quantum dots. mdpi.comresearchgate.net Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy help in identifying the surfactants adsorbed on the surface of the nanocrystals, confirming their role in the synthesis process. beilstein-journals.org
Table 1: Effect of Surfactants on MnS Nanocrystal Synthesis
| Surfactant/Ligand System | Precursors | Synthesis Method | Resulting Crystal Phase | Key Finding | Reference |
|---|---|---|---|---|---|
| Single Surfactant (Carboxylic Acid, Alcohol, Thiol, or Amine) | Mn(II) carboxylates, Mn₂(CO)₁₀ | Solvothermal | α-MnS (rock salt) | A single surfactant type favors the formation of the stable α-phase. | beilstein-journals.orgnih.gov |
| 1:2 Mixture of Carboxylic Acid and Amine | Mn(II) carboxylates | Solvothermal | γ-MnS (wurtzite) | A mixed surfactant system is necessary to obtain the metastable γ-phase. | beilstein-journals.orgnih.gov |
| Dithiocarbamate Complexes | Mn[N-piper-N-p-anisdtc] | Heat-up approach | γ-MnS (wurtzite) | Single-source precursors can yield phase-pure wurtzite quantum dots. | mdpi.com |
Doping Strategies and their Influence on Electronic, Optical, and Magnetic Properties
Doping MnS with various metal ions is a powerful strategy to modify its intrinsic properties, making it suitable for a wider range of applications in spintronics, optoelectronics, and as a magnetic semiconductor. researchgate.netrsc.org The introduction of dopants into the MnS lattice can alter its electronic band structure, optical absorption and emission, and magnetic behavior. researchgate.netacs.orgresearchgate.net
Copper (Cu)-Doping: The incorporation of copper into the MnS lattice has been shown to have significant effects. researchgate.net In chemically synthesized Cu-doped MnS nanocrystals, the average crystallite size decreases, while lattice strain increases. researchgate.net Optically, Cu-doping leads to a blue shift in the optical band gap. researchgate.net The electrical and dielectric properties are also greatly affected by the presence of copper. researchgate.net From a magnetic standpoint, while undoped MnS typically exhibits paramagnetic behavior, Cu-doped MnS can display superparamagnetism. researchgate.net The saturation magnetization and remanence increase with Cu-doping, whereas the coercivity decreases. researchgate.net Other studies on manganese-doped copper sulfide (CuS) nanoparticles have shown that the dopant can enhance thermal stability compared to the pure material. researchgate.net
Cerium (Ce)-Doping: Doping with the rare-earth element cerium also induces notable changes. In Ce-doped MnS thin films prepared by chemical spray pyrolysis, increasing the cerium concentration was found to decrease the optical energy gap from 2.8 eV to 2.58 eV (for 3 wt% Ce). researchgate.net However, the crystallinity of the films tended to decrease with doping. researchgate.net The morphology can also be influenced, with nanowire structures observed at a specific doping concentration (1 wt% Ce). researchgate.net In other material systems, cerium doping has been shown to modify sulfide formation, for instance by promoting the formation of cerium sulfides (Ce₂O₂S, Ce₂S₃, Ce₃S₄, CeS) over MnS in steel, which also refines the inclusion size. mdpi.com
Gadolinium (Gd)-Doping: Gadolinium is a key element in magnetic applications due to its high number of unpaired electrons. mdpi.comnih.gov While extensive research on Gd-doped MnS is less common than for other dopants, studies on similar wide-bandgap semiconductors like Zinc Sulfide (ZnS) provide valuable insights. Doping ZnS with Gd has been shown to increase the optical band-gap energy and enhance antibacterial activity. iau.ir The introduction of dopants like gadolinium can create localized states within the bandgap, influencing the electronic and optical properties. acs.org The goal of doping with magnetic ions like Gd³⁺ or Mn²⁺ is often to induce or enhance ferromagnetism for spintronic applications, which relies on the hybridization between the dopant's d-orbitals and the host semiconductor's p-orbitals. researchgate.net
Table 2: Influence of Dopants on the Properties of Manganese(II) Sulfide
| Dopant | Host Material | Effect on Electronic/Optical Properties | Effect on Magnetic Properties | Reference |
|---|---|---|---|---|
| Copper (Cu) | MnS | Blue shift in optical band gap; altered electrical conduction and dielectric properties. | Transition from paramagnetic to superparamagnetic behavior; increased saturation magnetization. | researchgate.net |
| Cerium (Ce) | MnS | Decreased optical energy gap (from 2.8 eV to 2.58 eV with 3 wt% Ce). | Not explicitly detailed for MnS, but influences sulfide phase formation. | researchgate.netmdpi.com |
| Gadolinium (Gd) | ZnS (as a proxy) | Increased optical band-gap energy. | Induces magnetic properties. | iau.ir |
Heterojunction Structures and Interfacial Charge Transport Mechanisms
Constructing heterojunctions by interfacing MnS with other semiconductor materials is a critical strategy for designing advanced functional devices, particularly in photocatalysis and electronics. bohrium.comhoghimwei.com The interface between the two materials governs the charge separation and transport dynamics, which are fundamental to device performance. bohrium.comresearchgate.netdntb.gov.ua
The mechanism of charge transport across the heterojunction is crucial. In many semiconductor heterojunctions, the transport is governed by thermionic emission over the potential barrier at the interface. researchgate.net However, the presence of interfacial defects or states can introduce other conduction mechanisms. researchgate.net The formation of an S-scheme heterojunction, for instance between MgIn₂S₄ and ZnO, can lead to highly efficient charge separation and strong redox potential by facilitating the transfer of electrons from one material to the other. rsc.org This principle of designing band alignments is key to controlling charge flow. For example, in a ZnIn₂S₄/MnS heterojunction, the interfacial sulfur-edge and metal-edge sites can be engineered to boost charge transfer for photocatalytic applications. ccspublishing.org.cn
The structure of these nanocomposites can often be tuned by adjusting synthesis parameters, such as the molar ratios of the precursors, allowing for the creation of zero-, one-, and two-dimensional heterostructures. hoghimwei.com The resulting structures, with their increased surface area and abundant active sites, combined with the efficient charge transport across the heterojunction, lead to enhanced performance in applications like photocatalytic hydrogen generation. hoghimwei.combohrium.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Manganese(II) sulfide | MnS |
| Manganese(II) oxide | MnO |
| Copper(II) sulfide | CuS |
| Nickel(II) sulfide | NiS₂ |
| Zinc Sulfide | ZnS |
| Cerium(II) sulfide | CeS |
| Cerium(III) sulfide | Ce₂S₃ |
| Cerium oxysulfide | Ce₂O₂S |
| Gadolinium(III) oxide | Gd₂O₃ |
| Trioctylphosphine | C₂₄H₅₁P |
| Oleylamine (B85491) | C₁₈H₃₇N |
| Dithiocarbamates | R₂NCS₂⁻ |
| MgIn₂S₄ | MgIn₂S₄ |
| ZnO | ZnO |
| ZnIn₂S₄ | ZnIn₂S₄ |
| Manganese(II) xanthates | [Mn(S₂COR)₂(TMEDA)] |
| Tetramethylethylenediamine | C₆H₁₆N₂ |
| Manganese(II) carboxylates | Mn(RCOO)₂ |
Environmental and Catalytic Research Contexts Excluding Toxicity
Role in Protobiology and Prebiotic Photosynthesis Development
Manganese(II) sulfide (B99878) (MnS) is considered a key player in the origins of life on Earth, particularly in the development of primitive photosynthetic systems. researchgate.netresearchgate.net Scientific hypotheses suggest that life may have emerged in environments rich in zinc sulfide (ZnS) and manganese sulfide, such as around primordial sub-aerial hot springs. researchgate.netresearchgate.netnih.gov These mineral formations are thought to have provided compartmentalized and photosynthesizing environments, acting as cradles for the first life forms. nih.gov
The "Zn world" hypothesis posits that early life evolved in zinc-rich settings, with manganese sulfide offering supportive functions in primordial photosynthesis. nih.gov This is based on the idea that before the evolution of oxygen-producing photosynthesis, which relies on water as an electron donor, earlier forms of anoxygenic photosynthesis used other molecules. mit.edunasa.gov Geochemical and geological evidence from the Archean and Paleoproterozoic sedimentary records supports the theory that manganese(II) was a crucial electron donor for anoxygenic photosynthesis before the rise of oxygen. nih.gov This process, termed Mn-oxidizing phototrophy, is believed to have been a transitional step towards the evolution of the water-oxidizing complex in photosystem II, where manganese plays a critical redox role. nih.govnasa.gov
The ability of manganese to exist in multiple oxidation states was fundamental to this early form of photosynthesis. nasa.gov It is theorized that an ancestral type II reaction center was capable of oxidizing Mn(II), a process that predates the ability to split water and release oxygen. nih.gov This suggests that the oxidative branch of the manganese cycle was active before the significant rise of oxygen in Earth's atmosphere. nih.gov
Carbon Dioxide Photoreduction Applications
The capacity of manganese(II) sulfide to absorb light and facilitate chemical reactions makes it a valuable material for environmental applications, particularly in the photoreduction of carbon dioxide (CO₂). researchgate.netresearchgate.net This process, a form of artificial photosynthesis, aims to convert CO₂ into valuable fuels and chemicals using light energy, thereby addressing both energy demands and environmental concerns. scispace.com
Manganese(II) sulfide, along with zinc sulfide, is one of the few metal sulfides capable of photoreducing CO₂. researchgate.net Its smaller band gap allows it to utilize visible light for this process. researchgate.net Experimental studies have demonstrated that colloidal particles of alabandite (a mineral form of MnS) can photoreduce bicarbonate (a form of C(+IV)) to formate, with a quantum efficiency of 4.2%. nih.gov This reaction is temperature-independent between 298 and 328 K and can also produce longer-chain carbon products. nih.gov
Research has explored various modifications of MnS to enhance its photocatalytic activity. For instance, palladium-modified γ-MnS photocatalysts have shown improved performance in the photoreduction of CO₂ to methane (B114726) (CH₄). researchgate.net The introduction of palladium ions as –S–Pd–S– active species on the surface of the photocatalyst expands visible light absorption and promotes the separation of electrons and holes, key factors in improving efficiency. researchgate.net
Furthermore, manganese has been incorporated into other photocatalytic systems to boost CO₂ reduction. For example, Mn, C-codoped ZnO core-triple shell hollow spheres have demonstrated significantly enhanced and selective conversion of CO₂ to methanol. scispace.com In this system, the switchable valence states of manganese ions act as an "ionized cocatalyst," promoting CO₂ adsorption and facilitating the transfer of photogenerated electrons for the reduction process. scispace.com The use of manganese in various molecular and nanostructured catalysts continues to be an active area of research for developing efficient and sustainable CO₂ conversion technologies. researchgate.netnih.gov
Interactive Data Table: Photocatalytic Performance of MnS-based Catalysts for CO₂ Reduction
| Catalyst | Predominant Product(s) | Reported Efficiency/Yield | Light Source | Reference |
| Alabandite (MnS) colloids | Formate | 4.2% quantum efficiency | Not specified | nih.gov |
| Palladium-modified γ-MnS | Methane (CH₄) | Enhanced activity over pure MnS | Not specified | researchgate.net |
| 2%Mn, C-ZnO CTSHSs | Methanol (CH₃OH) | 11.64 µmol g⁻¹ h⁻¹ | Simulated solar light | scispace.com |
Future Research Directions and Emerging Paradigms
Development of Novel Synthesis Routes for Precise Polymorphism and Morphology Control
Manganese(II) sulfide (B99878) exists in three primary polymorphic forms: the stable rock-salt α-phase, and the metastable zinc-blende β-phase and wurtzite γ-phase. beilstein-journals.orgresearchgate.net The ability to selectively synthesize a specific polymorph with a desired morphology is crucial, as these factors dictate the material's properties and performance in various applications. researchgate.netresearchgate.net
Future research is geared towards developing novel synthesis routes that offer precise control over these characteristics. Current methods, such as solvothermal and hydrothermal techniques, have demonstrated the ability to tune the phase and morphology by adjusting parameters like solvent, temperature, and the type and concentration of precursors and surfactants. beilstein-journals.orgcambridge.org For instance, the use of different sulfur sources and solvents in solvothermal synthesis has yielded γ-MnS hollow spheres, flower-like structures, and tubes. cambridge.org Similarly, the choice of surfactant in solvothermal synthesis can direct the formation of either α-MnS or γ-MnS nanocrystals. beilstein-journals.org
The table below summarizes the influence of various synthesis parameters on the resulting MnS polymorph and morphology, based on existing research findings.
| Synthesis Method | Precursors | Solvent/Surfactant | Temperature (°C) | Resulting Polymorph & Morphology |
| Solvothermal | Manganese(II) nitrate, Sulfur | Octadecylamine | 200 | α-MnS hexagons or γ-MnS rods depending on S concentration beilstein-journals.org |
| Solvothermal | Manganese acetate (B1210297), L-cysteine | Ethylene (B1197577) glycol | 220 | γ-MnS hollow spheres cambridge.org |
| Hydrothermal | Manganese chloride, Sodium sulfide | Water (with/without hydrazine) | 180 | α-MnS octahedra or γ-MnS rods beilstein-journals.org |
| Solvothermal | Anhydrous MnCl2, Thioacetamide (B46855) | Oleylamine (B85491) | 140-250 | ZB-MnS nanoparticles, ZB/WZ-nanobipods, or RS-MnS nanocubes depending on temperature acs.org |
ZB: Zinc-blende (β-MnS), WZ: Wurtzite (γ-MnS), RS: Rock-salt (α-MnS)
Ongoing research aims to uncover more sophisticated and reproducible synthesis strategies. This includes exploring new precursor chemistries, investigating the role of additives and capping agents, and optimizing reaction kinetics to achieve even finer control over the nucleation and growth processes. The ultimate goal is to enable the "synthesis-by-design" of MnS nanomaterials with tailored properties for specific applications.
Integration of Manganese(II) Sulfide into Next-Generation Energy Devices
The unique electrochemical properties of manganese(II) sulfide make it a promising material for next-generation energy storage and conversion devices. openresearchlibrary.orgcbs.dk Its high theoretical capacity and the layered structure of the γ-polymorph, which facilitates ion intercalation, are particularly advantageous for applications in batteries and supercapacitors. openresearchlibrary.orgrsc.org
Lithium-Ion Batteries (LIBs): As an anode material for LIBs, MnS offers a high theoretical capacity. bohrium.com However, challenges such as large volume changes during cycling and slow conversion kinetics need to be addressed. bohrium.comrsc.org Research is focused on creating nanostructured composites, such as MnS nanoparticles embedded in a nitrogen and sulfur co-doped carbon matrix (MnS@NS-C), to mitigate these issues. rsc.org These composites have shown enhanced performance, including high reversible capacities and excellent rate capabilities. rsc.org
Supercapacitors: MnS nanocrystals have demonstrated high specific capacitance, making them suitable for supercapacitor electrodes. rsc.orgrsc.org The morphology of the MnS material plays a significant role in its performance. For example, tetrapod nanorod (TP-NR) MnS nanocrystals have exhibited a higher specific capacitance compared to hollow spindle-like nanospheres (HS-NS). rsc.org Composites of MnS with conductive materials like reduced graphene oxide (rGO) are also being explored to further enhance performance. epa.govacs.orgnih.gov
The following table highlights the performance of MnS-based materials in different energy storage applications:
| Application | Material | Key Performance Metric |
| Lithium-Ion Battery Anode | MnS@NS-C | Reversible capacity of 999 mAh g⁻¹ at 0.1 A g⁻¹ rsc.org |
| Supercapacitor | Tetrapod Nanorod (TP-NR) MnS | Specific capacitance of 704.5 F g⁻¹ rsc.org |
| Supercapacitor | γ-MnS@3DG on Carbon Cloth | Specific capacitance of 858 F g⁻¹ at 1 A g⁻¹ acs.orgnih.gov |
| Asymmetric Supercapacitor | Mn-Ni-S Nanosheet Arrays | Energy density of 76.6 Wh kg⁻¹ acs.org |
| Supercapattery | MnNiS@MXene | Specific capacity of 307.18 C/g and energy density of 34.79 Wh/kg mdpi.com |
Future work in this area will likely involve the design of more complex heterostructures and composites, such as combining MnS with other transition metal sulfides or conductive polymers, to create multifunctional electrode materials with superior energy and power densities. acs.orgmdpi.comnih.govrsc.org
Advanced Characterization Techniques and In-situ Studies
A deep understanding of the structure-property relationships in manganese(II) sulfide requires the use of advanced characterization techniques. acs.org High-resolution transmission electron microscopy (HRTEM) and powder X-ray diffraction (XRD) are essential for determining the crystal structure and morphology of MnS nanocrystals. acs.orgmdpi.comepa.gov Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) provide further insights into the surface morphology and size of the nanoparticles. mdpi.comfrontiersin.org
A significant emerging trend is the use of in-situ and operando characterization techniques. osti.govacs.orgresearchgate.neteuropean-mrs.com These methods allow researchers to study the material under actual operating conditions, providing real-time information about structural and chemical changes. For instance, in-situ synchrotron X-ray diffraction has been used to investigate the reaction mechanism of MnS in lithium-ion batteries, revealing a combined intercalation-cum-conversion reaction. rsc.org In-situ and operando X-ray spectroscopy can provide valuable information on the electronic structure and local atomic environment of MnS during electrochemical processes. osti.gov
These advanced techniques are crucial for:
Observing phase transitions as they occur. acs.org
Understanding the dynamic evolution of the material during synthesis and device operation. researchgate.net
Elucidating reaction mechanisms and identifying intermediate species. rsc.orgtandfonline.com
Correlating structural changes with electrochemical performance. acs.org
The insights gained from these studies will be instrumental in designing more stable and efficient MnS-based materials.
Synergistic Experimental and Computational Approaches for Material Design
The combination of experimental synthesis and characterization with computational modeling is a powerful paradigm for accelerating the discovery and design of new materials. aip.org Density Functional Theory (DFT) calculations are increasingly being used to predict the structural, electronic, and magnetic properties of manganese(II) sulfide polymorphs. scientific.netresearchgate.net
Computational studies can provide valuable insights that complement experimental findings. For example, DFT calculations have been used to:
Investigate the relative stability of the different MnS polymorphs.
Predict pressure-induced phase transitions. aip.orgscientific.net
Calculate lattice parameters and bulk moduli. scientific.netresearchgate.net
Understand the magnetic ordering in MnS. aip.org
By combining theoretical predictions with experimental validation, researchers can gain a more comprehensive understanding of the fundamental properties of MnS. This synergistic approach can guide the design of new synthesis strategies to create materials with desired characteristics. For instance, computational screening could identify promising dopants or surface modifications to enhance the electrochemical performance of MnS, which can then be experimentally verified. This iterative loop of prediction, synthesis, and characterization is a key strategy for the rational design of advanced MnS-based materials for future technologies.
Q & A
Basic: What are the common synthetic routes for preparing high-purity manganese(II) sulfide (MnS) in laboratory settings?
Answer:
High-purity MnS can be synthesized via precipitation methods under controlled pH and inert atmospheres to prevent oxidation. For example, reacting manganese salts (e.g., MnCl₂) with sulfide sources (e.g., Na₂S) in aqueous solutions at pH 2.5–4.0 yields MnS with varying crystallinity . Solid-state synthesis is another approach, involving high-temperature reactions (e.g., 449.85°C) of elemental manganese and sulfur in evacuated quartz tubes. Characterization using X-ray diffraction (XRD) and Raman spectroscopy confirms phase purity (e.g., α-MnS vs. γ-MnS) .
Advanced: How can researchers optimize MnS synthesis to achieve desired stoichiometry and crystallographic phases?
Answer:
Optimization requires factorial experimental designs to evaluate variables like pH, temperature, and precursor ratios. For instance, a central composite design (CCD) with coded variables (-1, 0, +1) can model Mn recovery efficiency under varying pH (1–4) and organic-to-aqueous (O:A) ratios . Thermodynamic calculations (e.g., Gibbs free energy minimization) and in situ XRD during synthesis help identify stable phases (e.g., α-MnS at low temperatures vs. β-MnS at high pressures). Doping with gadolinium (Gd³⁺) alters lattice parameters, as shown by Raman peak shifts from 290 cm⁻¹ (pure α-MnS) to 305 cm⁻¹ (Gd-doped MnS) .
Basic: Which characterization techniques are most effective for determining MnS structural and chemical properties?
Answer:
- XRD : Identifies crystallographic phases (e.g., cubic α-MnS vs. hexagonal γ-MnS) by matching diffraction angles to reference patterns (e.g., JCPDS 06-0518) .
- Raman/IR Spectroscopy : Detects vibrational modes (e.g., Mn-S stretching at 250–350 cm⁻¹) and dopant-induced lattice distortions .
- SEM/EDS : Maps elemental composition and morphology (e.g., spherical vs. cubic particles).
Advanced: What methodologies reconcile discrepancies in reported thermodynamic stability data of MnS polymorphs?
Answer:
Discrepancies arise from synthesis conditions (e.g., oxygen partial pressure, cooling rates). Researchers should:
- Compare experimental data with computational phase diagrams (e.g., density functional theory (DFT) calculations).
- Perform thermogravimetric analysis (TGA) under controlled atmospheres to track phase transitions.
- Replicate studies using standardized protocols (e.g., inert gas gloveboxes for air-sensitive samples) . For example, α-MnS stability under ambient conditions vs. high-pressure β-MnS formation requires in situ high-pressure XRD .
Basic: How should experiments assess the environmental impact of MnS dissolution in aqueous systems?
Answer:
Design experiments to monitor Mn²⁺ and S²⁻ release under varying pH (2–10), ionic strength, and oxygen levels. Use inductively coupled plasma mass spectrometry (ICP-MS) for Mn²⁺ quantification and methylene blue colorimetry for sulfide detection (detection limit: 0.02 mg/L) . Field studies in contaminated aquifers can correlate MnS dissolution with elevated Mn (30–97 mg/L) and sulfide (1–44 mg/L) levels .
Advanced: What advanced spectroscopic methods elucidate electronic structure and defect chemistry in doped MnS?
Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states (e.g., Mn²⁺ vs. Mn³⁺) and dopant incorporation (e.g., Gd³⁺ in MnS lattices).
- Electron Paramagnetic Resonance (EPR) : Detects unpaired electrons in transition metal-doped MnS.
- High-Resolution TEM (HRTEM) : Visualizes lattice defects (e.g., vacancies, dislocations) at atomic resolution. For Gd-doped MnS, Raman peak broadening indicates lattice strain .
Basic: What statistical approaches process heterogeneous reactivity data in MnS catalytic studies?
Answer:
- ANOVA : Evaluates the significance of variables (e.g., pH, temperature) on catalytic activity.
- Response Surface Methodology (RSM) : Models nonlinear relationships between synthesis parameters (e.g., D2EHPA concentration) and Mn extraction efficiency (20–97% recovery) .
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple correlated variables (e.g., XRD peak intensities, catalytic turnover rates) .
Advanced: How can in situ techniques study MnS oxidation mechanisms in real time?
Answer:
- In Situ XRD/Synchrotron Radiation : Tracks phase transitions during oxidation (e.g., MnS → MnO₂).
- Electrochemical Impedance Spectroscopy (EIS) : Monitors surface passivation kinetics in corrosive environments.
- Quartz Crystal Microbalance (QCM) : Measures mass changes during sulfide oxidation to sulfate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
